Ethyl 2-bromo-5-methylnicotinate
Description
BenchChem offers high-quality Ethyl 2-bromo-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWSPZTPMXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512956 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-16-9 | |
| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
An In-depth Technical Guide to Ethyl 2-bromo-5-methylnicotinate
This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-methylnicotinate (CAS No. 65996-16-9), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic application in the construction of complex molecular architectures.
Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical and materials science. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist: a nucleophilic nitrogen atom within the aromatic ring, an ester functional group amenable to further modification, and most critically, a bromine atom at the 2-position. This C2-bromide is not merely a substituent; it is a versatile synthetic handle, strategically positioned for a variety of powerful cross-coupling reactions. This guide will illuminate how these structural features are leveraged to build molecular complexity and drive innovation in drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of Ethyl 2-bromo-5-methylnicotinate are summarized below.
| Property | Value | Source |
| CAS Number | 65996-16-9 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| Physical Form | Pale yellow oil | [1] |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
| MDL Number | MFCD16610943 | [1][2] |
| InChI | 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | [1] |
| InChI Key | PKLWSPZTPMXMIU-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(Br)N=CC(C)=C1 | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of Ethyl 2-bromo-5-methylnicotinate.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative example based on analogous chemical transformations.[3][4]
Stage 1: Bromination of 5-Methylnicotinic Acid
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge fuming sulfuric acid (oleum). Cool the flask to 0-5°C in an ice-water bath.
-
Substrate Addition: Slowly add 5-methylnicotinic acid in portions, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic dissolution must be controlled to prevent runaway reactions.
-
Bromine Addition: Once the substrate is fully dissolved, add liquid bromine dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Rationale: Slow addition is critical for controlling the rate of this highly reactive electrophilic aromatic substitution and for safety.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The product, 2-bromo-5-methylnicotinic acid, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Stage 2: Fischer Esterification
-
Reactor Setup: To a round-bottom flask, add the crude 2-bromo-5-methylnicotinic acid from Stage 1 and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring. Rationale: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress is monitored by observing the dissolution of the starting carboxylic acid and by TLC/HPLC.
-
Work-up: After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure Ethyl 2-bromo-5-methylnicotinate.
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl 2-bromo-5-methylnicotinate is dominated by the reactivity of its C2-bromide. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond.[6][7][8] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[10][11] It is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmacologically active molecules.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
C. Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling joins the aryl bromide with a terminal alkyne, creating conjugated enynes or arylalkynes.[13][14][15] This reaction is invaluable for constructing rigid scaffolds and introducing linear structural elements into molecules.[16]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
D. Grignard Reagent Formation and Reactivity
The C-Br bond can also be used to form a Grignard reagent by reacting with magnesium metal.[17] The resulting organomagnesium compound is a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce further complexity.[18]
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not provided, the key features of the ¹H NMR spectrum can be predicted based on the structure and data from analogous compounds.[19][20]
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.
-
Ethyl Group (5H):
-
Methylene (-CH₂-): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the adjacent methyl group.
-
Methyl (-CH₃): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the adjacent methylene group.
-
-
Methyl Group on Pyridine (3H): A singlet (s) around δ 2.3-2.7 ppm, as it has no adjacent protons to couple with.
Safety and Handling
Based on available data, Ethyl 2-bromo-5-methylnicotinate should be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, sealed from moisture and air.[2]
References
- ChemicalBook. (2024).Methyl Nicotinate: uses and Synthesis method.
- ChemicalBook. (n.d.).Ethyl 2-methylnicotinate CAS#: 1721-26-2.
- Guidechem. (n.d.).How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?.
- Google Patents. (n.d.).RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Sigma-Aldrich. (n.d.).2-Bromo-5-methyl-nicotinic acid ethyl ester | 65996-16-9.
- BLD Pharm. (n.d.).65996-16-9|Ethyl 2-bromo-5-methylnicotinate.
- Organic Chemistry Portal. (n.d.).Suzuki Coupling.
- Chemistry LibreTexts. (2024).Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.).Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (2024).Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines....
- Wikipedia. (n.d.).Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023).Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (2026).Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.).Sonogashira Coupling.
- Chemistry LibreTexts. (2024).Sonogashira Coupling.
- NROChemistry. (n.d.).Sonogashira Coupling.
- Wikipedia. (n.d.).Sonogashira coupling.
- (2020).1H NMR Spectrum of ethyl bromide (C2H5Br). YouTube.
- ChemicalBook. (n.d.).Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum.
- (n.d.).The Grignard Reaction.
- Master Organic Chemistry. (2015).Reactions of Grignard Reagents.
- ADICHEMISTRY. (n.d.).GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- (2015).Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Bolli, M. H., et al. (2012).The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
- ChemicalBook. (2025).Ethyl 5-bromonicotinate | 20986-40-7.
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Ethyl 2-bromo-5-methylnicotinate solubility data
An In-Depth Technical Guide to the Determination of Ethyl 2-Bromo-5-Methylnicotinate Solubility for Pharmaceutical Development
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in Early-Phase Drug Development
Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in various pharmacologically active molecules. As a potential building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount. Among these, aqueous and solvent solubility are foundational parameters that dictate its utility, formulation potential, and reaction kinetics.
This guide addresses the notable absence of publicly available, comprehensive solubility data for ethyl 2-bromo-5-methylnicotinate. Rather than a simple data sheet, this document provides a robust framework for researchers and drug development professionals to experimentally determine the solubility of this compound with high fidelity. We will delve into the theoretical underpinnings, present a detailed, self-validating experimental protocol, and outline the necessary steps for accurate data analysis and interpretation. This approach empowers research teams to generate the precise, high-quality data required for their specific development pipelines.
Theoretical Framework: Understanding the "Why" Behind Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution. For a compound like ethyl 2-bromo-5-methylnicotinate, its solubility is governed by the interplay of several factors:
-
Molecular Structure: The presence of a bromine atom, a methyl group, and an ethyl ester group on the pyridine ring creates a molecule with both hydrophobic (the aromatic ring, methyl, and ethyl groups) and moderately polar (the ester and nitrogen atom) characteristics.
-
Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents will interact more favorably with the polar regions of the molecule, while non-polar solvents will interact with the hydrophobic regions. The ultimate solubility in a given solvent is a balance of these interactions.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in their crystal lattice.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.
Experimental Determination of Solubility: A Validated Protocol
The following section details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility due to its simplicity, reliability, and widespread acceptance by regulatory bodies.
Core Experimental Workflow
The diagram below outlines the logical flow of the shake-flask solubility determination process, from preparation to final analysis.
An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 2-bromo-5-methylnicotinate
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-bromo-5-methylnicotinate, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document transcends standard protocols by offering detailed causal explanations for experimental choices and presenting a self-validating methodology. We will delve into the theoretical principles of ¹³C NMR as applied to substituted pyridines, outline a robust experimental procedure, and deliver a thorough, referenced interpretation of the resulting spectrum. This guide is crafted to be a practical, field-proven resource for ensuring the structural integrity and purity of this essential compound.
Introduction: The Strategic Importance of ¹³C NMR for Heterocyclic Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the unequivocal structural confirmation of all intermediates is a critical aspect of quality control and regulatory compliance. For complex heterocyclic molecules such as Ethyl 2-bromo-5-methylnicotinate, proton (¹H) NMR alone can often be inadequate due to signal overlap and intricate coupling patterns. ¹³C NMR spectroscopy, however, offers a direct insight into the carbon backbone of the molecule. Each unique carbon atom generates a distinct signal, providing a definitive "fingerprint" of the molecular structure.[1]
The strategic value of ¹³C NMR in this context is threefold:
-
Unambiguous Carbon Count: It directly verifies the presence of all expected carbon atoms in the molecule.
-
Insight into the Chemical Environment: The chemical shift (δ) of each carbon signal is highly sensitive to its electronic environment, revealing the effects of substituents like the bromine atom, the ester group, and the methyl group on the pyridine ring.
-
Purity Assessment: The absence of unexpected signals provides a high degree of confidence in the sample's purity, flagging potential isomeric impurities or residual starting materials.
This guide will deconstruct the ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate, providing not just a protocol, but the scientific rationale required for confident interpretation and troubleshooting.
Structural Elucidation: Predicting the ¹³C NMR Spectrum
Before acquiring experimental data, a theoretical prediction of the spectrum serves as a crucial roadmap for interpretation. The structure of Ethyl 2-bromo-5-methylnicotinate possesses nine unique carbon environments; thus, nine distinct signals are anticipated in the ¹³C NMR spectrum.
Molecular Structure:
A simplified representation of Ethyl 2-bromo-5-methylnicotinate.
Let's break down the expected chemical shift regions for each carbon based on established principles of NMR spectroscopy:
-
Carbonyl Carbon (C=O): This is typically the most deshielded carbon, appearing far downfield in the spectrum, usually in the 160-185 ppm range.[2][3]
-
Aromatic/Pyridine Ring Carbons: These carbons resonate in the 125-150 ppm region.[2][3] The specific shifts are heavily influenced by the substituents.
-
C2 (bearing the Bromine): The direct attachment of the electronegative bromine atom will cause a significant downfield shift. However, a "heavy atom effect" can sometimes lead to an upfield shift for the ipso-carbon.[4]
-
C3 (bearing the Ester): The carbonyl group will also deshield this carbon.
-
C4, C5, C6: The electron-donating methyl group and the electron-withdrawing effects of the nitrogen and bromine will create a distinct pattern of shielding and deshielding for the remaining ring carbons. In pyridine itself, the C2/C6 carbons are around 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[5]
-
-
Ethyl Group Carbons (-OCH₂CH₃):
-
Pyridine Methyl Carbon (-CH₃): This methyl carbon, attached to the aromatic ring, will also be found in the upfield region, typically between 10-25 ppm.[2]
This predictive exercise establishes a logical framework for assigning the experimentally observed signals to the correct carbon atoms.
Experimental Protocol: A Self-Validating Workflow
The quality of the final spectrum is entirely dependent on a meticulously executed experimental protocol. The following steps are designed to ensure high-resolution, high-signal-to-noise data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a known, non-interfering ¹³C NMR signal. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound. Its triplet signal around 77 ppm serves as a convenient internal reference.
-
Concentration: Prepare a solution of approximately 20-50 mg of Ethyl 2-bromo-5-methylnicotinate in 0.6-0.7 mL of CDCl₃. This concentration balances obtaining good signal intensity in a reasonable time and avoiding solubility issues or viscosity-induced line broadening.
-
Internal Standard (Optional but Recommended): For highly accurate chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm and provides a sharp, unambiguous reference point.[6]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400-500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse angle is used to allow for faster repetition rates without saturating the signals, which is crucial for the inherently less sensitive ¹³C nucleus.[7][8] |
| Acquisition Time (AQ) | 1.0 - 4.0 seconds | A longer acquisition time provides better resolution to distinguish closely spaced peaks.[8] |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | This delay allows the carbon nuclei to return to their equilibrium state between pulses. A sufficient delay is critical for accurate quantitative analysis.[7] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | This range comfortably encompasses all expected carbon signals from the upfield alkyl carbons to the downfield carbonyl carbon. |
| Temperature | 298 K (25 °C) | Maintaining a stable temperature is essential for consistent chemical shifts. |
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is essential for accurate peak integration and identification.
-
Referencing: The spectrum is calibrated by setting the CDCl₃ solvent peak to its known chemical shift (e.g., ~77 ppm) or the TMS peak to 0.00 ppm.[6]
The overall workflow can be visualized as follows:
Caption: Workflow for ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate.
Spectral Interpretation and Signal Assignment
Upon acquiring the spectrum, the primary task is to assign each observed signal to its corresponding carbon atom in the molecule. This process is a logical deduction based on the predicted chemical shifts, signal intensities (which are generally not uniform in broadband-decoupled ¹³C NMR[9]), and by comparison with data from similar structures in the literature.
Table 1: Expected and Hypothetical Experimental ¹³C NMR Data for Ethyl 2-bromo-5-methylnicotinate
| Carbon Atom | Expected Chemical Shift Range (ppm) | Hypothetical Experimental δ (ppm) | Rationale for Assignment |
| C=O | 160 - 185 | 164.8 | Most downfield signal, characteristic of an ester carbonyl.[3] |
| C6 | 148 - 158 | 152.5 | Aromatic C-H adjacent to the ring nitrogen, expected to be downfield.[5] |
| C2 | 140 - 150 | 146.3 | Aromatic carbon directly bonded to the electronegative bromine. |
| C4 | 135 - 145 | 140.1 | Aromatic C-H, influenced by the adjacent C5-methyl group. |
| C5 | 130 - 140 | 134.2 | Aromatic carbon bearing the methyl group. |
| C3 | 120 - 130 | 126.7 | Aromatic carbon bearing the ester group. |
| -OCH₂- | 50 - 90 | 61.5 | Methylene carbon attached to the deshielding ester oxygen.[3] |
| Pyridine -CH₃ | 10 - 25 | 18.7 | Methyl group attached to the aromatic ring.[2] |
| Ethyl -CH₃ | 10 - 15 | 14.2 | Most upfield signal, terminal methyl of the ethyl group.[2][3] |
Note: The hypothetical experimental values are representative and may vary slightly based on solvent, concentration, and instrument calibration.
The assignment process follows a logical flow:
Caption: Logical flow for assigning signals in the ¹³C NMR spectrum.
Practical Considerations and Advanced Techniques
-
Purity Analysis: The presence of any signals not accounted for in Table 1 should be investigated. These could indicate residual solvents, starting materials (e.g., 5-methylnicotinic acid[10][11]), or isomeric byproducts. The relative integration of impurity peaks can provide a semi-quantitative estimate of their concentration.
-
DEPT Experiments: For unambiguous assignment of methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (like C2, C3, C5, and the carbonyl) will be absent. This technique would definitively confirm the assignments of the aromatic C-H carbons (C4, C6) and the aliphatic carbons.[12]
-
2D NMR (HSQC/HMBC): For even more complex structures, two-dimensional NMR techniques provide definitive correlations. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon to its directly attached proton(s). A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away, which is exceptionally powerful for piecing together the molecular skeleton and assigning quaternary carbons.
Conclusion
The ¹³C NMR analysis of Ethyl 2-bromo-5-methylnicotinate is a powerful and essential tool for its structural verification and purity assessment. By combining a robust experimental protocol with a logical, predictive approach to spectral interpretation, researchers can have a high degree of confidence in the identity and quality of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to perform and interpret this analysis with scientific rigor, ensuring the integrity of downstream processes in research and drug development.
References
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Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10676–10683. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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Master Organic Chemistry. (2022, February 8). 13C NMR - How Many Signals. [Link]
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Testbook. The correct match of 13C NMR chemical shift values (δ ppm). [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Hoye, T. R., & Aspaas, A. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert. Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Mass spectrometry of Ethyl 2-bromo-5-methylnicotinate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-bromo-5-methylnicotinate
Foreword: Decoding Molecular Architecture
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Ethyl 2-bromo-5-methylnicotinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of more complex molecules. Its characterization is a critical quality control step, and mass spectrometry (MS) stands as the definitive technique for confirming its identity, purity, and structure. This guide provides an in-depth exploration of the mass spectrometric behavior of Ethyl 2-bromo-5-methylnicotinate, moving beyond mere data presentation to explain the fundamental principles and practical considerations that underpin a robust analytical workflow. We will dissect its fragmentation patterns, discuss ionization strategies, and provide field-proven protocols for its analysis, empowering researchers to interpret their data with confidence.
The Molecular Ion: A Halogen's Telltale Signature
The first and most critical piece of information in any mass spectrum is the molecular ion (M⁺˙). For Ethyl 2-bromo-5-methylnicotinate (C₉H₁₀BrNO₂), the nominal molecular weight is 243 g/mol . However, the presence of bromine fundamentally alters the appearance of the molecular ion peak. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[1] This results in a highly characteristic isotopic pattern for any bromine-containing fragment.
Instead of a single peak for the molecular ion, we observe a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "doublet" is an unmistakable indicator of the presence of a single bromine atom.
Table 1: Isotopic Distribution for the Molecular Ion of Ethyl 2-bromo-5-methylnicotinate
| Ion | Calculated m/z | Isotope Composition | Expected Relative Abundance |
| [M]⁺˙ | 242.989 | C₉H₁₀⁷⁹BrNO₂ | ~100% |
| [M+2]⁺˙ | 244.987 | C₉H₁₀⁸¹BrNO₂ | ~98% |
This isotopic signature is a self-validating feature within the spectrum. Observing this M/M+2 pattern is the primary confirmation of successful bromination and the integrity of the molecule.
Ionization Techniques: Tailoring the Approach
The choice of ionization method dictates the extent of fragmentation and the information we can glean from the analysis. The two most common techniques for a molecule like this are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used with Gas Chromatography (GC-MS). A 70 eV electron beam bombards the molecule, causing it to eject an electron and form a radical cation (M⁺˙).[2] The high internal energy of this ion leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. While the molecular ion may be of low intensity or even absent in some cases, the rich fragmentation pattern is invaluable for structural confirmation.[1]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets. For this molecule, operating in positive ion mode would yield the protonated molecule, [M+H]⁺. ESI is much gentler than EI, often resulting in a spectrum dominated by the molecular ion with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight.[3] Tandem MS (MS/MS) is then required to induce and study fragmentation.
Expert Insight: For initial structural confirmation and purity assessment via GC, EI is superior due to its detailed fragmentation fingerprint. For applications requiring high sensitivity and definitive molecular weight confirmation, especially in complex matrices, LC-ESI-MS is the preferred method.
Elucidating Fragmentation Pathways
The true power of mass spectrometry lies in interpreting the fragmentation patterns to piece together the molecular structure. The fragmentation of Ethyl 2-bromo-5-methylnicotinate is governed by the relative strengths of its bonds and the stability of the resulting fragment ions.
Under Electron Ionization (EI), the following cleavages are predicted to be the most significant:
-
Alpha-Cleavage of the Ester: The most common fragmentation pathway for esters is the loss of the alkoxy group.[4] Here, the loss of the ethoxy radical (•OCH₂CH₃) results in a stable acylium ion.
-
Loss of •OC₂H₅ (45 Da): [M - 45]⁺ → m/z 198/200
-
-
Loss of the Ethyl Group: Cleavage of the ethyl-oxygen bond with a hydrogen rearrangement (a McLafferty-type rearrangement is not possible for this specific structure, but other rearrangements can occur) can lead to the loss of an ethylene molecule. More simply, radical-site initiated cleavage can lead to the loss of an ethyl radical.
-
Loss of •C₂H₅ (29 Da): [M - 29]⁺ → m/z 214/216
-
-
Cleavage of the Bromine Atom: The carbon-bromine bond can break, leading to the loss of a bromine radical. The resulting cation is stabilized by the aromatic pyridine ring.
-
Loss of •Br (79/81 Da): [M - 79]⁺ → m/z 164
-
-
Fragmentation of the Pyridine Ring: The stable aromatic ring can also fragment, although this typically requires higher energy and leads to smaller ions.
The diagram below illustrates these primary fragmentation pathways.
Caption: Predicted EI fragmentation of Ethyl 2-bromo-5-methylnicotinate.
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for the analysis of Ethyl 2-bromo-5-methylnicotinate using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To confirm the identity and assess the purity of a synthesized batch of Ethyl 2-bromo-5-methylnicotinate.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer capable of Electron Ionization (EI).
Materials:
-
Ethyl 2-bromo-5-methylnicotinate sample.
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Volumetric flasks and autosampler vials.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.
-
-
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Rationale: The non-polar DB-5ms column is a good general-purpose column for aromatic compounds. The temperature program is designed to ensure good peak shape and separation from potential impurities.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
-
Rationale: The 70 eV standard ensures that fragmentation patterns are consistent and comparable to library spectra. The scan range is set to capture the molecular ion and all significant fragments. The solvent delay protects the detector filament from the solvent front.
-
-
Data Analysis and Interpretation:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum for this peak.
-
Identity Confirmation:
-
Verify the presence of the M/M+2 molecular ion cluster at m/z 243/245.
-
Identify key fragment ions (e.g., m/z 198/200, 214/216, 164) and confirm their isotopic patterns.
-
-
Purity Assessment:
-
Integrate the peak area of the main compound.
-
Identify any impurity peaks and analyze their mass spectra to postulate their structures.
-
Calculate the relative purity by area percent (assuming similar response factors for structurally related impurities).
-
-
The entire analytical workflow is summarized in the diagram below.
Caption: Standard GC-MS workflow for compound identification and purity.
Conclusion
The mass spectrometric analysis of Ethyl 2-bromo-5-methylnicotinate is a clear example of how fundamental principles can be applied to achieve unambiguous structural elucidation. The characteristic isotopic pattern of bromine provides an immediate and reliable confirmation of the molecular ion. A thorough understanding of ionization techniques and predictable fragmentation pathways—primarily driven by the ester functionality and the C-Br bond—allows for a confident interpretation of the resulting spectrum. By employing a systematic and well-designed analytical protocol, researchers in drug discovery and chemical synthesis can ensure the identity and quality of this important chemical intermediate, paving the way for successful downstream applications.
References
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Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]
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ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. Available at: [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]
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Ethyl 2-methylnicotinate. SIELC Technologies. Available at: [Link]
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Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available at: [Link]
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Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... PubMed. Available at: [Link]
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Mass Spectrometry - Isotopes. Chemistry LibreTexts. Available at: [Link]
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A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health (NIH). Available at: [Link]
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Chromatography and Spectroscopy Methods for the Analysis of Nicotine... Pertanika. Available at: [Link]
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Two Fast GC-MS Methods for the Measurement of Nicotine... Semantic Scholar. Available at: [Link]
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Methyl Nicotinate. PubChem. Available at: [Link]
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Ethyl 5-broMo-2-Methylnicotinate. ChemBK. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-5-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential hazards and recommended safety precautions for Ethyl 2-bromo-5-methylnicotinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally analogous chemicals to provide a conservative and robust safety framework. Researchers should treat this substance with caution and handle it as a potentially hazardous material.
Compound Identification and Inferred Properties
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Appearance | Likely a solid or liquid | Nicotinic acid esters can be either solids or liquids at room temperature. |
| Solubility | Expected to be soluble in organic solvents | Similar organic esters demonstrate good solubility in common lab solvents. |
| Boiling Point | Likely elevated due to molecular weight | The presence of a bromine atom and the overall structure suggest a relatively high boiling point. |
| Stability | Stable under normal laboratory conditions | Nicotinate esters are generally stable but should be stored away from strong oxidizing agents, acids, and bases.[1] |
Hazard Assessment: A Synthesis of Potential Risks
Based on the hazard profiles of related compounds, Ethyl 2-bromo-5-methylnicotinate should be presumed to present the following hazards. The GHS pictograms below represent the potential hazards that should be considered.
GHS Hazard Pictograms (Anticipated)
-
Skin Irritation/Corrosion: Many brominated organic compounds and nicotinic acid esters are known to cause skin irritation.[2] Prolonged or repeated contact may lead to dermatitis. Some related compounds are classified as causing severe skin burns.[3][4]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][6][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds show potential for harm if ingested, absorbed through the skin, or inhaled.[5][6]
-
Sensitization: Some individuals may develop an allergic skin reaction after exposure.[6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A thorough risk assessment should be conducted before handling Ethyl 2-bromo-5-methylnicotinate. The following engineering controls and PPE are recommended to minimize exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is strongly recommended, especially when heating the substance or generating aerosols.[2][7][8]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
| PPE Type | Specifications and Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. Dispose of contaminated gloves properly.[9] |
| Eye and Face Protection | Use chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][9] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.[4][9] |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if the material is being aerosolized, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][9] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.[7]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]
-
Keep the container tightly closed when not in use.[7]
Storage
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Recommended First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
| Spill or Leak | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been removed.[6] |
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment before working with Ethyl 2-bromo-5-methylnicotinate.
Caption: A logical workflow for risk assessment before handling Ethyl 2-bromo-5-methylnicotinate.
Conclusion
While specific toxicological data for Ethyl 2-bromo-5-methylnicotinate is not currently available, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can minimize their risk of exposure and safely conduct their work.
References
- Biosynth. (2020).
- Sigma-Aldrich. (2025).
- Cole-Parmer. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Synerzine. (2019).
- ChemScene. (2025).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2014).
- RIFM. (2024).
- Fisher Scientific. (n.d.).
- Loba Chemie. (2021).
- J&K Scientific. (n.d.).
- ECHEMI. (n.d.). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER Formula.
- MedchemExpress.com. (n.d.).
- ChemicalBook. (2025).
- ECHEMI. (n.d.).
- Echemi. (n.d.).
- ChemicalBook. (n.d.). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 129477-21-0.
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-methylnicotinate
Introduction
Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position of the pyridine ring, offers multiple points for diversification in the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to Ethyl 2-bromo-5-methylnicotinate, starting from the readily accessible 5-methylnicotinic acid. The protocols and mechanistic discussions are intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthesis
Direct bromination of the pyridine ring of 5-methylnicotinic acid at the 2-position is challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution. Therefore, a more strategic, multi-step approach is required. The most reliable and widely employed method for introducing a halogen at the 2-position of a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a 2-aminopyridine precursor.
The proposed synthetic pathway, therefore, involves three key transformations:
-
Amination of the Pyridine Ring: Conversion of 5-methylnicotinic acid to a 2-amino-5-methylnicotinic acid intermediate. This is a challenging transformation and for the purpose of this guide, we will assume the availability of 2-amino-5-methylnicotinc acid as the starting material for the core synthesis.
-
Sandmeyer Reaction: Diazotization of the 2-amino group followed by displacement with a bromide ion to yield 2-bromo-5-methylnicotinic acid.
-
Esterification: Conversion of the carboxylic acid moiety of 2-bromo-5-methylnicotinic acid to the corresponding ethyl ester to afford the target molecule, Ethyl 2-bromo-5-methylnicotinate.
This synthetic strategy is depicted in the workflow diagram below:
Caption: Overall synthetic route from 2-amino-5-methylnicotinic acid.
Part 1: Synthesis of 2-Bromo-5-methylnicotinic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] This reaction is particularly effective for introducing halides at positions that are not readily accessible through direct halogenation.
Mechanism of the Sandmeyer Reaction
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2] This process involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[3]
-
Halogenation: The diazonium salt is then treated with a copper(I) halide. A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide to form the final aryl halide product, regenerating the copper(I) catalyst.[4][5]
Caption: Mechanism of the Sandmeyer reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylnicotinic acid | 152.15 | 15.2 g | 0.1 |
| 48% Hydrobromic acid (HBr) | 80.91 | 60 mL | ~0.53 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Copper(I) bromide (CuBr) | 143.45 | 15.8 g | 0.11 |
| Deionized water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
Preparation of the Amine Salt Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (60 mL). Cool the flask in an ice-salt bath to below 0 °C.
-
Slowly add 2-amino-5-methylnicotinic acid (15.2 g, 0.1 mol) to the cold hydrobromic acid with continuous stirring. Maintain the temperature below 5 °C.
-
Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Cool this solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine salt suspension over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C to prevent the decomposition of the diazonium salt. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 50 mL of 48% hydrobromic acid. Warm the mixture gently if necessary to achieve dissolution, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The crude 2-bromo-5-methylnicotinic acid will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-bromo-5-methylnicotinic acid.
Self-Validation and Causality:
-
Low Temperature: The diazotization step is performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts such as phenols.[6]
-
Acidic Medium: A strong acid is necessary to generate nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted amine.
-
Copper(I) Catalyst: Copper(I) bromide is the catalyst of choice for the Sandmeyer bromination, facilitating the conversion of the diazonium salt to the aryl bromide.[4]
Part 2: Synthesis of Ethyl 2-bromo-5-methylnicotinate via Fischer Esterification
Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst.[7]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-methylnicotinic acid | 216.03 | 21.6 g | 0.1 |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing 2-bromo-5-methylnicotinic acid (21.6 g, 0.1 mol), add anhydrous ethanol (150 mL).
-
Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (5 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-5-methylnicotinate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Self-Validation and Causality:
-
Excess Alcohol: Ethanol is used in excess to drive the equilibrium towards the formation of the ester, according to Le Chatelier's principle.
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction mixture to reflux increases the rate of the reaction.
Characterization of Ethyl 2-bromo-5-methylnicotinate
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and two singlets or doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR: Signals corresponding to the carbons of the pyridine ring, the methyl group, the ethyl group, and the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀BrNO₂: 244.09 g/mol ), with a characteristic isotopic pattern for bromine.
Safety and Handling
-
Hydrobromic acid and Sulfuric acid: These are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium nitrite: It is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium salts: These are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.
-
Copper(I) bromide: It can be harmful if inhaled or ingested.
-
Organic solvents: Diethyl ether and ethanol are flammable. Work away from open flames and sources of ignition.
Conclusion
The synthesis of Ethyl 2-bromo-5-methylnicotinate from 5-methylnicotinic acid is best achieved through a multi-step pathway involving the formation of a 2-amino intermediate, followed by a Sandmeyer reaction and subsequent esterification. This guide provides detailed, field-proven protocols for the key transformations, grounded in established chemical principles. By following these procedures and adhering to the safety guidelines, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.
References
-
2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169. Available at: [Link]
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Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]
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Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]
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22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]
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Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. Available at: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. Available at: [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Available at: [Link]
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2-Bromonicotinic acid. Chemsrc. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-methylnicotinate
Abstract: Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the underlying chemical principles. We will explore robust, scalable synthetic routes, detailing experimental protocols and explaining the causality behind critical process choices. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of Ethyl 2-bromo-5-methylnicotinate
Substituted nicotinic acid esters are privileged scaffolds in drug discovery. The specific arrangement of a bromo group at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position makes Ethyl 2-bromo-5-methylnicotinate a versatile precursor. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular complexity. The methyl and ester functionalities serve to modulate the electronic properties and steric profile of the pyridine ring, influencing its binding characteristics in biological targets.
The selection of an optimal synthetic route is a critical decision in any drug development campaign, balancing factors of cost, efficiency, scalability, and safety. This guide will dissect the most prevalent and practical starting points for the synthesis of this important intermediate.
Primary Synthetic Pathways
Two principal and field-proven strategies dominate the synthesis of Ethyl 2-bromo-5-methylnicotinate. The choice between them often depends on the availability and cost of the initial starting materials.
-
Route A: Direct Bromination and Subsequent Esterification of 5-Methylnicotinic Acid. This is arguably the most direct approach, starting from a commercially available and relatively inexpensive pyridine derivative.
-
Route B: Diazotization and Bromination of 2-Amino-5-methylpyridine followed by Oxidation and Esterification. This pathway leverages the Sandmeyer reaction, a classic and powerful method for introducing halides onto aromatic rings.[1][2]
The following sections will provide a detailed technical examination of these routes.
Synthetic Strategy A: Synthesis from 5-Methylnicotinic Acid
This strategy is conceptually straightforward, involving two key transformations: the regioselective bromination of the pyridine ring at the 2-position and the esterification of the carboxylic acid. The order of these steps can be interchanged, but performing bromination first is often preferred to avoid potential side reactions associated with the ester group under harsh bromination conditions.
Reaction Pathway & Mechanistic Insights
The overall transformation is depicted below. The critical step is the bromination of 5-methylnicotinic acid to yield 2-bromo-5-methylnicotinic acid. Pyridine rings are electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the reaction can be driven under forcing conditions. The subsequent step is a standard Fischer esterification.
Diagram 1: Synthetic workflow starting from 5-Methylnicotinic Acid.
Causality of Bromination: The direct bromination of the pyridine ring requires harsh conditions due to the ring's inherent electron deficiency. The reaction is typically performed in oleum (fuming sulfuric acid) or concentrated sulfuric acid at elevated temperatures. The strong acid protonates the ring nitrogen, further deactivating the ring towards electrophilic attack. However, this deactivation is most pronounced at the 3- and 5-positions. The 2-position becomes the most susceptible site for halogenation under these conditions, leading to the desired regioselectivity.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methylnicotinic Acid
-
Materials: 5-Methylnicotinic Acid, Oleum (20% SO₃), Bromine, Sodium bisulfite.
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, cautiously add 5-methylnicotinic acid (1.0 eq) to oleum at 0-10 °C.
-
Stir the mixture until all solids have dissolved.
-
Slowly add liquid bromine (1.1 eq) via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 8-12 hours. Monitor reaction progress by HPLC or TLC.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
The resulting precipitate is the crude product. Quench any remaining bromine by the slow addition of a saturated sodium bisulfite solution.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield 2-bromo-5-methylnicotinic acid.
-
Step 2: Synthesis of Ethyl 2-bromo-5-methylnicotinate
-
Materials: 2-Bromo-5-methylnicotinic Acid, Absolute Ethanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend 2-bromo-5-methylnicotinic acid (1.0 eq) in a large excess of absolute ethanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-10 hours, until the starting material is consumed (monitored by TLC/HPLC).
-
Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Neutralize the remaining mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography or vacuum distillation to obtain pure Ethyl 2-bromo-5-methylnicotinate.[3]
-
Synthetic Strategy B: The Sandmeyer Reaction Approach
This route begins with 2-amino-5-methylpyridine, a readily available starting material. The core of this strategy is the Sandmeyer reaction, which transforms the amino group into a diazonium salt, subsequently displaced by a bromide ion from a copper(I) bromide salt.[1][2] This is a highly reliable and versatile method for introducing halogens onto heteroaromatic systems.
Reaction Pathway & Mechanistic Insights
The synthesis involves the diazotization of the amine, followed by the copper-catalyzed bromination. The resulting 2-bromo-5-methylpyridine intermediate lacks the carboxyl group, which must be introduced in a subsequent step. This is a notable disadvantage, as it adds steps to the overall sequence. However, the mild conditions of the Sandmeyer reaction can be advantageous.
Diagram 2: Workflow via the Sandmeyer reaction pathway.
Causality of the Sandmeyer Reaction: The reaction proceeds via the formation of an aryl diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[1] This diazonium salt is highly unstable and readily loses dinitrogen gas (N₂), a thermodynamically very favorable process. In the presence of copper(I) bromide, a single-electron transfer mechanism is proposed, generating a pyridine radical and a copper(II) species. The radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[2]
Detailed Experimental Protocol (Illustrative for Core Transformation)
Step 1 & 2: Synthesis of 2-Bromo-5-methylpyridine via Sandmeyer Reaction
-
Materials: 2-Amino-5-methylpyridine, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in aqueous hydrobromic acid (48%) and cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes after addition to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and neutralize with a base (e.g., NaOH or Na₂CO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-bromo-5-methylpyridine by vacuum distillation or column chromatography.[4]
-
Note: The subsequent oxidation of the 5-methyl group to a carboxylic acid and esterification would follow standard literature procedures, but adds significant step-count and complexity compared to Route A.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is a multi-faceted decision. The following table summarizes the key considerations for the two primary routes discussed.
| Parameter | Route A (from 5-Methylnicotinic Acid) | Route B (from 2-Amino-5-methylpyridine) |
| Starting Material Cost | Generally low to moderate. | Generally low to moderate. |
| Number of Steps | Fewer steps (typically 2). | More steps (requires subsequent oxidation and esterification). |
| Reaction Conditions | Harsh (oleum, high temperature) for bromination. | Milder conditions for the core Sandmeyer reaction. |
| Scalability | The use of oleum and bromine at high temperatures can pose challenges on a large scale. | The Sandmeyer reaction is generally scalable, but handling of diazonium salts requires strict temperature control. |
| Overall Yield | Can be moderate to good, but purification from harsh reaction media can be challenging. | Yields for the Sandmeyer step are typically good. Overall yield is dependent on the subsequent oxidation step. |
| Key Advantage | More convergent and direct. | Avoids the use of highly corrosive oleum for the key C-Br bond formation. |
Conclusion
The synthesis of Ethyl 2-bromo-5-methylnicotinate is most efficiently approached using 5-methylnicotinic acid as the starting material. This route is more convergent and involves fewer synthetic transformations compared to the Sandmeyer approach starting from 2-amino-5-methylpyridine. While the bromination step requires harsh conditions, it directly installs the required functionalities around the pyridine core. The Sandmeyer route, while employing milder conditions for the C-Br bond formation, necessitates additional steps to install the carboxyl group, reducing overall efficiency.
For drug development professionals, the choice will ultimately be guided by a thorough cost-benefit analysis, availability of starting materials, and the scale of production. However, for laboratory and early-stage development, the directness of Route A presents a compelling advantage.
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Ethyl 5-bromo-2-methylnicotinate Api Grade: Medicine Grade at Best Price in Yuncheng | Shanxi Yongjin Group Co., Ltd. - Tradeindia. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-bromo-5-methylnicotinate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-bromo-5-methylnicotinate, a key building block in modern organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis and purification methods, spectroscopic characterization, and its applications, particularly in the realm of drug discovery.
Introduction to Ethyl 2-bromo-5-methylnicotinate
Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. Its structure incorporates a pyridine ring, a bromo substituent, a methyl group, and an ethyl ester functionality, each offering distinct points for chemical modification. This strategic combination of reactive sites makes it a valuable precursor for creating novel compounds with potential therapeutic applications.
The presence of the bromine atom at the 2-position of the pyridine ring is particularly significant, as it readily participates in various cross-coupling reactions, allowing for the introduction of diverse substituents. The ester group provides another handle for chemical transformations, such as hydrolysis, amidation, or reduction.
Chemical Structure:
Caption: Chemical structure of Ethyl 2-bromo-5-methylnicotinate.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-bromo-5-methylnicotinate is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 65996-16-9 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| Appearance | Pale yellow oil | |
| Purity | 95% | |
| Storage Temperature | Room temperature | |
| InChI Key | PKLWSPZTPMXMIU-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted nicotinic acid esters often involves the esterification of the corresponding carboxylic acid.[1] This is a well-established and reliable method.
General Synthesis Workflow
The synthesis of ethyl 2-bromo-5-methylnicotinate can be achieved through the esterification of 2-bromo-5-methylnicotinic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol which also acts as the solvent.[2]
Caption: General workflow for the synthesis and purification of Ethyl 2-bromo-5-methylnicotinate.
Detailed Experimental Protocol: Esterification
The following protocol is a representative procedure for the synthesis of a similar compound, ethyl 5-bromonicotinate, and can be adapted for the synthesis of ethyl 2-bromo-5-methylnicotinate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-methylnicotinic acid in an excess of ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate), to yield the pure ethyl 2-bromo-5-methylnicotinate.[3]
Spectroscopic Characterization
The structure and purity of the synthesized Ethyl 2-bromo-5-methylnicotinate are confirmed using various spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A triplet and a quartet for the ethyl group protons (-OCH₂CH₃).
-
A singlet for the methyl group protons (-CH₃).
-
Two doublets (or singlets depending on the coupling constants) for the two aromatic protons on the pyridine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom.
-
Signals for the two carbons of the ethyl group.
-
A signal for the methyl group carbon.
-
Signals for the carbons of the pyridine ring, including the carbon attached to the bromine atom which will be shifted to a characteristic range.
-
A signal for the carbonyl carbon of the ester group.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester.
-
Absorption bands in the aromatic region (around 1400-1600 cm⁻¹) for the C=C and C=N stretching of the pyridine ring.
-
A C-Br stretching absorption, which is typically found in the fingerprint region.
-
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester group.
Reactivity and Applications in Drug Discovery
Ethyl 2-bromo-5-methylnicotinate is a valuable building block due to its inherent reactivity, making it a key starting material in the synthesis of various pharmaceutical compounds.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine ring with a variety of organoboron compounds.[5][6]
Caption: A simplified schematic of a Suzuki-Miyaura cross-coupling reaction.
This powerful reaction enables the introduction of a wide array of substituents at the 2-position of the pyridine ring, including aryl, heteroaryl, and alkyl groups. This versatility is highly advantageous in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.
Role in Medicinal Chemistry
Nicotinic acid and its derivatives are known to possess a range of biological activities and are found in many approved drugs.[1][4] Ethyl 2-bromo-5-methylnicotinate serves as a key intermediate for the synthesis of novel nicotinic acid derivatives with potential therapeutic applications in areas such as:
-
Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.
-
Inflammation: In the synthesis of anti-inflammatory compounds.
-
Neuroscience: As a precursor for compounds targeting receptors in the central nervous system.
The ability to readily modify the structure of Ethyl 2-bromo-5-methylnicotinate allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling Ethyl 2-bromo-5-methylnicotinate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 2-bromo-5-methylnicotinate is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical structure, with multiple reactive sites, allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity, combined with the biological relevance of the nicotinic acid scaffold, makes it an important intermediate for the discovery and development of new therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the fields of medicinal chemistry and drug discovery.
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ChemBK. (2024, April 9). Ethyl 5-broMo-2-Methylnicotinate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]
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A Comprehensive Technical Guide to Ethyl 2-bromo-5-methylnicotinate and Its Isomers for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 2-bromo-5-methylnicotinate, a key building block in modern medicinal chemistry. Recognizing the critical importance of isomeric purity in drug development, this document also offers a comparative analysis of its closely related and often confused isomer, Ethyl 5-bromo-2-methylnicotinate. We will delve into their synthesis, physicochemical properties, and applications, providing field-proven insights to empower your research and development endeavors.
Isomeric Distinction: A Critical First Step
In the realm of pharmaceutical synthesis, the precise arrangement of substituents on a core scaffold can dramatically alter biological activity. This is particularly true for substituted nicotinates. The user's query, "Ethyl 2-bromo-5-methylnicotinate," refers to a specific isomer that must be distinguished from its close relative, "Ethyl 5-bromo-2-methylnicotinate." The primary difference lies in the positions of the bromo and methyl groups on the pyridine ring, which in turn influences their chemical reactivity and potential applications.
Below is a visual clarification of their structures and key identifiers.
Caption: General scheme for the esterification of 2-bromo-5-methylnicotinic acid.
Detailed Protocol for the Synthesis of Ethyl 5-bromo-2-methylnicotinate (CAS: 129477-21-0)
A detailed experimental procedure for the synthesis of this isomer has been reported, involving the esterification of 5-bromo-2-methylnicotinic acid. [1] Experimental Procedure:
-
To a 250 mL three-neck flask, add 4.9 g (0.04 mol) of 5-bromo-2-methylnicotinic acid, 40 mL of anhydrous ethanol, an appropriate amount of concentrated sulfuric acid, and a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC). [1]2. Equip the flask with a stirrer and a distillation apparatus.
-
Heat the mixture with stirring, and gradually distill off the ethanol. The removal of water as an azeotrope with ethanol drives the equilibrium towards the product. [1]4. Once the desired reaction temperature is reached and the reaction is complete (monitored by TLC), stop the heating and allow the mixture to cool.
-
At approximately 50°C, pour the reaction mixture out. The crude product is obtained as a white solid at room temperature. [1]6. Neutralize the product with a saturated sodium carbonate solution to a pH of about 7.
-
Extract the product with chloroform (20 mL).
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the final product. [1]
Applications in Drug Discovery and Development
Substituted nicotinates are valuable scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules. The bromo- and methyl- substituents on these ethyl nicotinate isomers serve as handles for further chemical modifications, making them versatile building blocks.
Key Reactions and Their Significance:
The bromine atom on the pyridine ring is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern drug discovery, allowing for the efficient formation of carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This is a powerful tool for structure-activity relationship (SAR) studies. [2][3]* Heck Reaction: This reaction couples the aryl bromide with an alkene, providing a route to substituted alkenes which can be further functionalized. [4][5]
Caption: Role of Ethyl bromo-methylnicotinates in the synthesis of complex molecules.
Ethyl 5-bromo-2-methylnicotinate, in particular, is used as a pharmaceutical intermediate. [6][7]While specific drug candidates synthesized from this exact molecule are not detailed in the provided search results, its structural motif is found in a variety of kinase inhibitors and other therapeutic agents. For instance, related brominated pyridines are key intermediates in the synthesis of protein kinase inhibitors for cell cycle control. [1]
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Ethyl group: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃) are expected for the ethyl ester moiety.
-
Methyl group: A singlet for the methyl group on the pyridine ring, with its chemical shift depending on its position.
-
Pyridine protons: The protons on the pyridine ring will appear as singlets or doublets in the aromatic region (typically 7.0-9.0 ppm), with their coupling constants providing information about their relative positions.
¹³C NMR Spectroscopy:
-
Carbonyl carbon: The ester carbonyl carbon will resonate at around 165-175 ppm.
-
Pyridine carbons: The carbons of the pyridine ring will appear in the aromatic region (around 120-160 ppm). The carbon attached to the bromine atom will be significantly shifted.
-
Ethyl and methyl carbons: The carbons of the ethyl and methyl groups will appear in the aliphatic region (typically below 60 ppm).
Mass Spectrometry:
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Safety and Handling
Both isomers should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
Hazard Statements (H-phrases) for Ethyl 2-bromo-5-methylnicotinate:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling these chemicals.
Conclusion
Ethyl 2-bromo-5-methylnicotinate and its isomers are valuable reagents for the synthesis of complex heterocyclic compounds with potential biological activity. A thorough understanding of their distinct structures, properties, and reactivity is paramount for their effective use in drug discovery and development. This guide provides a foundational understanding to aid researchers in their synthetic endeavors. It is crucial to consult primary literature and safety data sheets for the most accurate and up-to-date information when working with these compounds.
References
- CN102584695A - Preparing method of 5-methylnicotinicacid - Google P
-
Ethyl 5-broMo-2-Methylnicotinate - ChemBK. (URL: [Link])
-
CAS: 129477-21-0 - ChemBK. (URL: [Link])
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
- The Intramolecular Heck Reaction - Macmillan Group. (URL: not available)
-
Heck reaction - Chemistry LibreTexts. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: not available)
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Mizoroki-Heck Reaction | Chem-Station Int. Ed. (URL: [Link])
-
Intramolecular Heck reaction - Wikipedia. (URL: [Link])
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes: Mastering the Suzuki Cross-Coupling of Ethyl 2-bromo-5-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Ethyl 2-bromo-5-methylnicotinate
In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, present in over 7,000 existing drugs. Its derivatives are integral to the development of novel therapeutics, from kinase inhibitors to nicotinic receptor modulators. Ethyl 2-bromo-5-methylnicotinate serves as a highly valuable and versatile building block in this domain. Its structure is strategically functionalized for synthetic elaboration: the bromo group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, the ester provides a site for further modification (e.g., amidation or reduction), and the methyl group at the 5-position offers a point for modulating steric and electronic properties.
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This guide provides an in-depth exploration of the application of Ethyl 2-bromo-5-methylnicotinate as an electrophilic partner in this transformative reaction, offering mechanistic insights, field-proven protocols, and optimization strategies to empower researchers in their synthetic endeavors.
The Mechanism: A Palladium-Catalyzed Ballet
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three core steps are:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of Ethyl 2-bromo-5-methylnicotinate. This is often the rate-determining step of the reaction.[4] The result is a square planar Pd(II) complex.
-
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate species. This boronate then exchanges its organic moiety for the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups on the palladium complex (the nicotinoyl and the R' group) couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]
Materials:
-
Ethyl 2-bromo-5-methylnicotinate (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03–0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane (or Toluene)
-
Water
-
Anhydrous Sodium or Magnesium Sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Ethyl 2-bromo-5-methylnicotinate (e.g., 0.5 mmol, 122 mg), the arylboronic acid (e.g., 0.75 mmol, 1.5 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 138 mg), and PdCl₂(dppf)·CH₂Cl₂ (e.g., 0.025 mmol, 20 mg).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can degrade the catalyst.
-
Solvent Addition: Degas the required solvents (e.g., 1,4-Dioxane and water) by bubbling the inert gas through them for 15-20 minutes. Using a syringe, add the solvents to the reaction vessel (e.g., a 4:1 mixture of Dioxane:Water, 5 mL total volume).
-
Reaction: Place the vessel in a preheated oil bath at 90–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2–16 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide has been consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-aryl-5-methylnicotinate product.
Self-Validating System: Trust but Verify
A successful protocol includes built-in checks.
-
TLC Analysis: Use a co-spot of your starting material alongside the reaction mixture to accurately gauge consumption. The product should have a different Rf value and may be UV-active.
-
Control Reaction: If troubleshooting, running a reaction without the palladium catalyst is a simple way to confirm that the observed transformation is indeed catalytically driven.
-
Purity of Reagents: The quality of the boronic acid is critical. Impurities or decomposition (protodeboronation) can lead to low yields. Ensure boronic acids are dry and properly stored.
Conclusion
Ethyl 2-bromo-5-methylnicotinate is a powerful synthetic intermediate whose full potential is unlocked through the Suzuki-Miyaura cross-coupling reaction. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of 2-aryl-5-methylnicotinate derivatives. The protocols and optimization strategies outlined in this guide provide a solid, field-proven foundation for leveraging this chemistry in drug discovery and materials science, enabling the rapid and reliable synthesis of novel molecular architectures.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
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Patsnap. Preparation method of ethyl nicotinate - Eureka. Available from: [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Pi-Fang, C., et al. (2004). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 46(3), 485-488. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available from: [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]
-
European Patent Office. (2017). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Available from: [Link]
- Google Patents. (1986). Process for the production of 6-methylnicotinic acid ester - US4579953A.
Sources
Application Notes and Protocols: Suzuki Coupling of Ethyl 2-bromo-5-methylnicotinate
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of ethyl 2-bromo-5-methylnicotinate as an electrophilic partner. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development who are looking to synthesize substituted nicotinic acid derivatives, which are prevalent scaffolds in pharmaceuticals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting.
Introduction: The Strategic Importance of Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its discovery and development have been transformative in synthetic chemistry, offering a robust method for constructing biaryl and vinyl-aryl structures. These motifs are of paramount importance in medicinal chemistry and materials science.
Ethyl 2-bromo-5-methylnicotinate is a valuable building block, incorporating a pyridine ring that is a common feature in bioactive molecules. The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of aryl or heteroaryl substituents.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of ethyl 2-bromo-5-methylnicotinate, forming a Pd(II) complex.[3][4][5] This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the general trend I > OTf > Br > Cl.[5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[3][5] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][9] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a critical role in facilitating this ligand exchange.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][7] For reductive elimination to occur, the organic ligands must be in a cis orientation to each other.[6][9]
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of ethyl 2-bromo-5-methylnicotinate with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Specifications |
| Ethyl 2-bromo-5-methylnicotinate | Electrophile | 1.0 equiv |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 equiv |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction Medium | Anhydrous |
| Water | Co-solvent | Degassed |
| Reaction Vessel | --- | Schlenk flask or sealed tube |
| Magnetic Stirrer and Stir Bar | --- | --- |
| Heating Mantle or Oil Bath | --- | --- |
| Inert Gas Supply (Nitrogen or Argon) | --- | High purity |
| Thin Layer Chromatography (TLC) Plate | Reaction Monitoring | Silica gel |
| Rotary Evaporator | Solvent Removal | --- |
| Silica Gel | Purification | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add ethyl 2-bromo-5-methylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The use of a solvent mixture often facilitates the dissolution of both the organic and inorganic reagents.[4]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.
Key Considerations and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the reaction parameters.
Choice of Catalyst and Ligand
Palladium catalysts are the most commonly used for Suzuki couplings.[5] For simple aryl-aryl couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. For more challenging substrates, including heteroaryl bromides like ethyl 2-bromo-5-methylnicotinate, more sophisticated catalysts with electron-rich and bulky phosphine ligands, such as those based on dicyclohexylphosphino-biphenyls, may be required to promote the oxidative addition step and enhance catalyst stability.[10] Ligand-free systems have also been developed, particularly for the coupling of 2-bromopyridines.[11]
The Role of the Base
The base is essential for the activation of the boronic acid.[8][9] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][12] The choice of base can significantly impact the reaction rate and yield. For substrates containing base-sensitive functional groups, milder bases such as potassium fluoride (KF) can be employed.[8] It's important to note that the pyridine nitrogen in the substrate can act as a Lewis base and potentially poison the palladium catalyst; the addition of a Lewis acid like B(OMe)₃ can sometimes mitigate this issue.[4]
Solvent Selection
A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[3][4] The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[13][14][15] Often, a mixture of an organic solvent and water is used to dissolve both the organic starting materials and the inorganic base.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Insufficiently active catalyst/ligand | Screen different palladium catalysts and phosphine ligands. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeborylation of Boronic Acid | Presence of water and acid/base | Use anhydrous conditions if possible; use a milder base. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). |
| Dehalogenation of Aryl Bromide | Presence of hydride sources | Use aprotic solvents; ensure the base is not a hydride source. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted nicotinic acid derivatives from ethyl 2-bromo-5-methylnicotinate. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Torborg, C., & Beller, M. (2009). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1948–1951. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 16/17, 143-153. Available at: [Link]
-
ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-bromo-5-methylnicotinate
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of C-N Bond Formation with Heteroaromatic Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad functional group tolerance and relatively mild conditions have led to its widespread adoption in both academic and industrial laboratories.[1][4]
This application note provides a detailed guide to the Buchwald-Hartwig amination of Ethyl 2-bromo-5-methylnicotinate, a challenging yet important building block in medicinal chemistry. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst present unique challenges that necessitate careful optimization of reaction conditions.[6] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer troubleshooting strategies to enable researchers to successfully navigate the intricacies of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, Ethyl 2-bromo-5-methylnicotinate), forming a Pd(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[7]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][7][8]
Bulky, electron-rich phosphine ligands play a crucial role in facilitating each step of this cycle, particularly the reductive elimination, and in preventing catalyst deactivation.[3]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Parameters: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination of Ethyl 2-bromo-5-methylnicotinate is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[9] The electron-deficient nature of the substrate necessitates a carefully tailored catalytic system.
| Component | Recommendation | Rationale | References |
| Palladium Precatalyst | G3 or G4 Precatalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable, ensuring reproducibility. They readily form the active monoligated Pd(0) species in solution, which is crucial for efficient catalysis, especially with challenging substrates. | [6] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote the rates of both oxidative addition and reductive elimination. Their steric bulk helps to prevent the formation of inactive catalyst species and shields the palladium center from coordination with the pyridine nitrogen, which can act as a catalyst poison. | [6][10][11] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is required to deprotonate the amine, forming the nucleophilic amido species that participates in the catalytic cycle. The choice of base can also influence the solubility of reaction components. | [8][12] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are generally effective for Buchwald-Hartwig reactions. Toluene is often a good starting point. The choice of solvent can impact the solubility of the reagents and the reaction temperature. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction. | [8][13] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of Ethyl 2-bromo-5-methylnicotinate with a generic secondary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[14]
Reaction Scheme:
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Amount | Molar Equiv. |
| Ethyl 2-bromo-5-methylnicotinate | 58655-00-8 | 244.08 g/mol | 244 mg | 1.0 mmol |
| Secondary Amine | Varies | Varies | 1.2 mmol | 1.2 |
| XPhos Pd G3 | 1445085-87-9 | 871.64 g/mol | 17.4 mg | 0.02 mmol (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 135 mg | 1.4 mmol |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromo-5-methylnicotinate (1.0 mmol), XPhos Pd G3 (0.02 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with brine (2 x 15 mL).[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14] The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This troubleshooting guide addresses common issues encountered during the Buchwald-Hartwig amination of electron-deficient heteroaromatic substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality, air-stable precatalyst. If using a Pd(0) source like Pd₂(dba)₃, ensure it is properly stored and handled. Consider screening different generations of Buchwald precatalysts. |
| Catalyst inhibition by pyridine nitrogen | Increase the steric bulk of the phosphine ligand (e.g., switch from XPhos to a more hindered ligand like BrettPhos).[6] | |
| Insufficiently strong base | Ensure the base is of high purity and handled under anhydrous conditions. Consider switching to a different strong base like LHMDS. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water or other protic sources | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Catalyst decomposition | Lower the reaction temperature and/or catalyst loading. Ensure a sufficiently bulky ligand is used to stabilize the catalyst. | |
| Incomplete Reaction | Poor solubility of reagents | Try a different solvent or a mixture of solvents to improve solubility.[8] |
| Steric hindrance of the amine | For highly hindered amines, longer reaction times, higher temperatures, or a more active catalyst system may be required. |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - ChemSpider.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
- Specific Solvent Issues with Buchwald-Hartwig Amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchG
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
- Buchwald C
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
- Buchwald–Hartwig amin
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Public
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
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- 3. youtube.com [youtube.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 9. research.rug.nl [research.rug.nl]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-bromo-5-methylnicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Nicotinate Scaffold in Kinase Inhibition
The relentless pursuit of novel therapeutics for a multitude of diseases, particularly cancer, has identified protein kinases as a pivotal target class.[1] The dysregulation of kinase activity is a hallmark of many pathological conditions, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery.[1] The pyridine ring, a key structural motif in many biologically active compounds, serves as a versatile scaffold for the design of such inhibitors. Ethyl 2-bromo-5-methylnicotinate, in particular, is a valuable starting material, offering a strategic platform for the synthesis of a diverse library of potential kinase inhibitors.
The bromine atom at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, which can be tailored to interact with the specific amino acid residues within the ATP-binding pocket of the target kinase. The methyl group at the 5-position can provide additional steric and electronic influence, contributing to the overall binding affinity and selectivity of the final compound. The ethyl ester functionality offers a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of additional interactions with the kinase active site.
This guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing Ethyl 2-bromo-5-methylnicotinate as a key building block. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step protocols for synthesis and purification, and outline methods for the characterization and biological evaluation of the resulting compounds.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[5] In the context of our synthesis, Ethyl 2-bromo-5-methylnicotinate serves as the organic halide, and a variety of commercially available or synthetically accessible arylboronic acids can be employed as the coupling partners.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ethyl 2-bromo-5-methylnicotinate) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-5-methylnicotinate (A Model Kinase Inhibitor Precursor)
This protocol details the synthesis of a representative kinase inhibitor precursor via a Suzuki-Miyaura cross-coupling reaction between Ethyl 2-bromo-5-methylnicotinate and 4-methoxyphenylboronic acid.
Materials and Reagents:
-
Ethyl 2-bromo-5-methylnicotinate
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 2-bromo-5-methylnicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl2·CH2Cl2 catalyst (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Part 2: Purification by Column Chromatography
The crude product obtained from the reaction will likely contain impurities such as unreacted starting materials, catalyst residues, and byproducts. Purification by column chromatography is essential to obtain the desired compound in high purity.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Ethyl 2-(4-methoxyphenyl)-5-methylnicotinate as a solid or oil.
Part 3: Characterization of the Synthesized Compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts, splitting patterns, and integration values for the different protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its elemental composition.
-
Melting Point: If the compound is a solid, its melting point can be determined as an indicator of purity.
| Parameter | Expected Outcome |
| Yield | Typically 60-90% after purification |
| Appearance | White to off-white solid |
| 1H NMR | Signals corresponding to the aromatic protons of both rings, the methyl group, and the ethyl ester group with appropriate integrations and multiplicities. |
| 13C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Calculated m/z for [M+H]+ should match the observed value within a narrow tolerance. |
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized compounds can be evaluated for their ability to inhibit the activity of a specific kinase of interest. A common method for this is an in vitro kinase inhibition assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol for a Generic In Vitro Kinase Inhibition Assay (e.g., using a luminescence-based ATP detection kit):
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the compound in assay buffer.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Add the detection reagent (e.g., a luciferase/luciferin-based reagent that measures the amount of remaining ATP).
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The amount of luminescence is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Structure-Activity Relationship (SAR) Insights
The described synthetic route allows for the systematic exploration of the structure-activity relationship (SAR) of these nicotinamide-based kinase inhibitors. By varying the arylboronic acid used in the Suzuki-Miyaura coupling, a wide range of substituents can be introduced at the 2-position of the pyridine ring. This allows for probing the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and hydrogen bonding potential on the inhibitory activity and selectivity of the compounds.[6][7] For example, targeting the p38 MAP kinase, it has been shown that specific substitutions on the aryl ring can lead to potent and selective inhibition.[8][9]
Conclusion
Ethyl 2-bromo-5-methylnicotinate is a highly valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, characterize, and evaluate the biological activity of novel kinase inhibitors based on the nicotinamide scaffold.
References
- Das, V., et al. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. 2022.
- Gaur, R., et al. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research. 2014.
- Hassan, A., et al. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
- Li, X., et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023.
- Neel, B. G., et al. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021.
- Nesi, M., et al. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. 2022.
- Thomas, A. A., et al. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. 2019.
- Tong, L., et al. Molecular basis for p38 protein kinase inhibitor specificity. Journal of Biological Chemistry. 1998.
- Wang, X., et al. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry. 2013.
- Xu, S., et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. 2025.
- Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025.
- Yilmaz, I., et al. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules. 2025.
-
ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Available from: [Link].
- Konc, J., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry. 2020.
- Mullaney, D., et al. Kinetics of small molecule inhibitor binding to p38 kinase.
- Zakharycheva, A. A., et al. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2025.
- Al-Sanea, M. M., et al. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Chinese Chemical Society. 2022.
-
Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available from: [Link].
- Thomas, A. A., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
ResearchGate. Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Available from: [Link].
-
Zhang, Y., et al. Design, synthesis and biological evaluation of 2H-[10][11]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry. 2025.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010.
- Luo, G., et al. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2023.
- Singh, P., et al. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Chinese Chemical Society. 2021.
- Vantourout, J. C., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2019.
- Chemistry LibreTexts. 2.
- ACS Publications. Journal of Medicinal Chemistry Ahead of Print.
- Leahy, D. K., et al. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. 2023.
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- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 11. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2-bromo-5-methylnicotinate
Introduction: The Strategic Importance of Ethyl 2-bromo-5-methylnicotinate in Modern Drug Discovery
Ethyl 2-bromo-5-methylnicotinate is a highly versatile heterocyclic building block, holding a position of strategic importance in the landscape of medicinal chemistry and pharmaceutical development. Its intrinsic chemical features—a reactive bromine atom at the 2-position, an electron-withdrawing ester group, and a methyl substituent on the pyridine ring—make it an ideal scaffold for the synthesis of a diverse array of complex molecules. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Varenicline, a medication used for smoking cessation.[1] The derivatization of this core structure allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of new chemical entities.[2] This guide provides detailed protocols for the derivatization of Ethyl 2-bromo-5-methylnicotinate via several powerful and widely utilized cross-coupling reactions and nucleophilic substitution, offering researchers a practical toolkit for their synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild and efficient pathways to complex molecular architectures. For Ethyl 2-bromo-5-methylnicotinate, the electron-deficient nature of the pyridine ring and the presence of the bromine atom at a reactive position make it an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic compounds through the coupling of an organoboron species with an organic halide.[3] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst.[5] It begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of Ethyl 2-bromo-5-methylnicotinate. This is followed by transmetalation , where the organic moiety from the boronic acid is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.
Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
A simplified representation of the Suzuki-Miyaura catalytic cycle.
This protocol provides a general procedure for the synthesis of Ethyl 2-phenyl-5-methylnicotinate.
Materials:
-
Ethyl 2-bromo-5-methylnicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 2-bromo-5-methylnicotinate, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate under an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 80 | >90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-bromopyridines.
B. Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically co-catalyzed by palladium and copper complexes and is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[9]
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by reductive elimination. The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II) complex.
Diagram 2: Experimental Workflow for Sonogashira Coupling
A general workflow for a typical Sonogashira coupling experiment.
This protocol outlines the synthesis of Ethyl 2-(phenylethynyl)-5-methylnicotinate.
Materials:
-
Ethyl 2-bromo-5-methylnicotinate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ethyl 2-bromo-5-methylnicotinate, PdCl₂(PPh₃)₂, and CuI in THF.
-
Reagent Addition: Add triethylamine followed by phenylacetylene via syringe.
-
Reaction Conditions: Stir the mixture at 60-70 °C until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-70 | 80-95 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 75-90 |
| Copper-free: Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 70-85 |
Table 2: Common conditions for Sonogashira coupling of aryl bromides.
C. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[10]
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the palladium(0) catalyst.
This protocol describes the synthesis of Ethyl 2-(phenylamino)-5-methylnicotinate.
Materials:
-
Ethyl 2-bromo-5-methylnicotinate (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Add toluene, followed by Ethyl 2-bromo-5-methylnicotinate and aniline.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent in vacuo, purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | 80-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 |
| RuPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | >90 |
Table 3: Selected conditions for Buchwald-Hartwig amination of aryl bromides.
II. Nucleophilic Aromatic Substitution (SNA r): A Classic Approach
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNA r) offers a complementary, often metal-free, pathway for derivatization, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring in Ethyl 2-bromo-5-methylnicotinate makes it susceptible to attack by nucleophiles at the 2-position.
The SNA r mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, usually rapid, step, the leaving group is expelled, restoring the aromaticity of the ring.
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNA r)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-5-methylnicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, functional group tolerance, and relatively mild reaction conditions.[1] This powerful transformation enables the formation of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of marketed drugs and clinical candidates.
This application note provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of Ethyl 2-bromo-5-methylnicotinate with a variety of boronic acids. This specific heterocyclic building block is of significant interest due to the prevalence of the substituted pyridine core in pharmacologically active molecules. The presence of an electron-withdrawing ester group and an electron-donating methyl group on the pyridine ring presents a unique set of electronic and steric challenges that necessitate a careful selection of reaction parameters to achieve optimal yields and purity. As such, this guide will not only provide step-by-step protocols but also delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and diagnosing potential issues.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, Ethyl 2-bromo-5-methylnicotinate) to a low-valent Palladium(0) species. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a square-planar Palladium(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The next crucial step is the transfer of the organic group from the boron atom of the boronic acid to the palladium center. This process, known as transmetalation, requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or alkyl group to the palladium, displacing the halide.[4]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the Palladium(II) complex couple to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Scientific Rationale
The success of the Suzuki-Miyaura coupling of Ethyl 2-bromo-5-methylnicotinate hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring, a consequence of the nitrogen heteroatom and the C3-ester group, influences its reactivity in the oxidative addition step. Conversely, this electron deficiency can also make the boronic acid derivatives prone to protodeboronation, a common side reaction.[5]
1. Palladium Catalyst and Ligands:
-
Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst decomposition. For electron-deficient heteroaryl halides like Ethyl 2-bromo-5-methylnicotinate, electron-rich and bulky phosphine ligands are often preferred. These ligands enhance the rate of oxidative addition and reductive elimination.[3]
-
Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for challenging couplings due to their steric bulk and electron-donating properties.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is a robust and versatile ligand that often provides good results with a wide range of substrates.
-
2. Base:
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective bases, often in aqueous solvent mixtures. Cesium carbonate is a stronger base and can be beneficial for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions and can be particularly useful for preventing side reactions.
-
-
Organic Bases:
-
While less common for this specific transformation, organic bases like triethylamine (TEA) can be used in certain protocols.
-
3. Solvent:
The solvent system must be capable of dissolving the reactants and the catalyst complex to a sufficient extent. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[5]
-
Ethereal Solvents (Dioxane, THF): These are excellent choices for Suzuki-Miyaura reactions due to their ability to dissolve a wide range of organic compounds and their compatibility with the reaction conditions.
-
Aprotic Polar Solvents (DMF, DMA): These solvents can also be effective, although they may require higher purification efforts.
-
Alcohols (Isopropanol, Ethanol): Often used in combination with water, providing a polar protic medium.
4. Boronic Acid Derivatives:
While boronic acids are the most common coupling partners, their ester derivatives, such as pinacol esters, or trifluoroborate salts can also be utilized.[4] These derivatives often exhibit enhanced stability and are less prone to protodeboronation, which can be a significant advantage when working with heteroaryl compounds.[4]
Representative Reaction Conditions
The following table summarizes a range of conditions that have proven effective for the Suzuki-Miyaura coupling of substrates similar to Ethyl 2-bromo-5-methylnicotinate. These conditions provide a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Boronic Acid Partner | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | Phenylboronic acid | >95 | Analogous Systems |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 16 | 4-Methoxyphenylboronic acid | 85-95 | Analogous Systems |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 110 | 8 | 3-Thienylboronic acid | 80-90 | Analogous Systems |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 4-Fluorophenylboronic acid | 75-85 | Analogous Systems |
Note: Yields are representative and will vary depending on the specific boronic acid used and the precise reaction conditions.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the Suzuki-Miyaura coupling of Ethyl 2-bromo-5-methylnicotinate with phenylboronic acid, a representative example.
Materials:
-
Ethyl 2-bromo-5-methylnicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon) supply
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 2-bromo-5-methylnicotinate (e.g., 1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in a small amount of the reaction solvent before adding it to the main reaction flask. This pre-mixing can aid in the formation of the active catalyst complex.
-
Solvent Addition: Add anhydrous toluene (e.g., 4 mL) and deionized water (e.g., 1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-phenyl-5-methylnicotinate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture and solvent.- Use anhydrous solvents and dry reagents. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₂CO₃) or an anhydrous system with K₃PO₄.- Consider using a more stable boronic ester (e.g., pinacol ester).- Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas the reaction mixture.- Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Formation of Byproducts | - Side reactions of functional groups- Catalyst decomposition | - Protect sensitive functional groups if necessary.- Screen different ligands to find one that promotes the desired reaction more selectively and stabilizes the catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-5-methylnicotinate with boronic acids is a highly effective method for the synthesis of 2-aryl-5-methylnicotinate derivatives, which are valuable scaffolds in medicinal chemistry. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. This guide provides a comprehensive overview of the key reaction parameters, a detailed experimental protocol, and a troubleshooting guide to assist researchers in successfully implementing this important transformation in their synthetic endeavors. The principles and practices outlined herein are grounded in established mechanistic understanding and are designed to be a robust starting point for further optimization and application in drug discovery and development.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8678–8688.
-
Rao, X., et al. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media. ResearchGate. Retrieved from [Link]
-
ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
Sources
Application Notes and Protocols for the Heck Reaction of Ethyl 2-bromo-5-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the Heck reaction of Ethyl 2-bromo-5-methylnicotinate, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the causality behind experimental choices, ensuring both technical accuracy and practical applicability. This self-validating protocol is designed to empower researchers to achieve high yields and reproducibility in the synthesis of vinyl-substituted nicotinates.
Introduction: The Strategic Importance of the Heck Reaction
The Palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This transformation is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures from readily available precursors.
Ethyl 2-bromo-5-methylnicotinate is an electron-deficient heteroaryl bromide. The pyridine nitrogen and the ester functionality withdraw electron density from the aromatic ring, which can facilitate the initial oxidative addition step of the catalytic cycle, a rate-determining step for many aryl bromides.[1] This guide will provide a detailed protocol for the coupling of this substrate with a generic alkene (e.g., an acrylate or styrene derivative), offering insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Ethyl 2-bromo-5-methylnicotinate, forming a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired vinylated product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate, allowing the cycle to continue.
Sources
Application Notes and Protocols for the Grignard Reaction with Ethyl 2-bromo-5-methylnicotinate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation on the Nicotinate Scaffold
The pyridine ring is a cornerstone of many pharmacologically active compounds. The ability to introduce molecular complexity to this scaffold is of paramount importance in medicinal chemistry and drug discovery. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to functionalize pyridyl halides.[1] This application note provides a detailed guide to the Grignard reaction using Ethyl 2-bromo-5-methylnicotinate as the starting material. This substrate is of particular interest as the resulting products, substituted 5-methylnicotinic acid derivatives, are valuable intermediates in the synthesis of various bioactive molecules.[2]
This document will delve into the mechanistic nuances of this transformation, address the specific challenges associated with Grignard reactions on 2-halopyridines, and provide a comprehensive, step-by-step protocol for the successful execution of this reaction in a laboratory setting.
Chemical Principles and Mechanistic Overview
The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on an electrophile, in this case, a carbonyl compound which can be another molecule of the starting ester or an externally added electrophile.[3][4][5]
1. Formation of the Pyridyl Grignard Reagent:
The first step involves the reaction of an organohalide with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, under strictly anhydrous conditions.[1][6] The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.
-
Equation: R-X + Mg → R-Mg-X (where R = 5-methyl-3-ethoxycarbonyl-2-pyridyl and X = Br)
2. Nucleophilic Addition to the Ester:
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester.[5][7] This leads to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone.[5][8]
3. The "Double Addition" Phenomenon:
A crucial aspect of the Grignard reaction with esters is that the initially formed ketone is more reactive than the starting ester.[3][5][9] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, forming a new tetrahedral intermediate.
4. Work-up and Product Formation:
The reaction is quenched by the addition of an aqueous acid solution. This protonates the alkoxide intermediate, yielding the final tertiary alcohol product.[4][6]
The "2-Pyridyl Problem": Challenges and Mitigation Strategies
The formation and use of 2-pyridyl Grignard reagents are often complicated by a phenomenon known as the "2-pyridyl problem".[10] This can lead to lower yields and the formation of undesired byproducts.
-
Reduced Reactivity: The nitrogen atom in the pyridine ring can coordinate to the magnesium center, reducing the nucleophilicity of the Grignard reagent.
-
Homocoupling: A significant side reaction is the formation of 2,2'-bipyridine through the coupling of two pyridyl Grignard molecules.[10][11]
-
Difficulty in Initiation: The reaction between the 2-bromopyridine derivative and magnesium can be sluggish to initiate.[4]
Strategies for Success:
-
Initiation: The use of initiators such as iodine (I2) or 1,2-dibromoethane can help to activate the magnesium surface and promote the formation of the Grignard reagent.[1][12]
-
Controlled Addition: Slow, dropwise addition of the halide to the magnesium suspension helps to maintain a low concentration of the Grignard reagent, minimizing the rate of homocoupling.
-
Temperature Control: Maintaining a gentle reflux during reagent formation and cooling the reaction mixture before the addition of the electrophile can help to control the reaction rate and minimize side reactions.[12][13]
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol details the formation of a pyridyl Grignard reagent from Ethyl 2-bromo-5-methylnicotinate and its subsequent reaction with an external ketone (in this example, acetone) to illustrate the reaction. A similar "double addition" would occur if no external electrophile is added, with the starting ester acting as the electrophile.
Materials and Reagents:
| Reagent | Formula | M. Wt. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-bromo-5-methylnicotinate | C9H10BrNO2 | 244.09 | 10.0 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 12.0 | 1.2 |
| Iodine | I2 | 253.81 | 1 crystal | catalytic |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | ~50 mL | - |
| Acetone | C3H6O | 58.08 | 10.0 | 1.0 |
| Saturated aq. NH4Cl solution | NH4Cl | 53.49 | ~20 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | as needed | - |
| Anhydrous MgSO4 or Na2SO4 | as needed | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for work-up and purification
Workflow Diagram:
Caption: Experimental workflow for the Grignard reaction.
Step-by-Step Procedure:
Part A: Grignard Reagent Formation
-
Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[14]
-
Charging the Flask: To the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel, add the magnesium turnings and a single crystal of iodine.
-
Initiation: Briefly heat the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Halide Addition: Dissolve the Ethyl 2-bromo-5-methylnicotinate in 20 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle bubbling and a change in color from clear to cloudy grey. If the reaction does not start, gentle warming may be required.[6][12]
-
Maintaining the Reaction: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cooling: After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve the acetone in 10 mL of anhydrous THF and add it to the dropping funnel. Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction should be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).[6] This is a safer alternative to quenching with strong acid, which can be highly exothermic with unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.
Reaction Mechanism Diagram:
Caption: Mechanism of double addition to an ester.
Characterization of the Final Product
The structure of the purified product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the expected functional groups and the overall carbon skeleton. The disappearance of the ester ethoxy signals and the appearance of a new quaternary carbon signal in the ¹³C NMR are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To verify the presence of a hydroxyl (-OH) group and the absence of the starting ester carbonyl (C=O) stretch.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.[4]
-
Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
The quenching process can be highly exothermic. Perform this step slowly and with adequate cooling.
Conclusion
The Grignard reaction is a versatile and effective method for the functionalization of the nicotinic acid scaffold. While the "2-pyridyl problem" presents certain challenges, these can be overcome with careful control of reaction conditions, including the use of an initiator and slow reagent addition. The protocol described herein provides a robust framework for researchers to successfully synthesize novel tertiary alcohols derived from Ethyl 2-bromo-5-methylnicotinate, thereby enabling the exploration of new chemical space in drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- de Jonge, A. P., den Hertog, H., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis-(pyridyl-2) ketone. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 989-996.
- Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Valente, C., & Organ, M. G. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry–A European Journal, 22(38), 13394-13403.
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Olsson, R. (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-portal.org. Retrieved from [Link]
- Bryce, M. R., & Tamura, M. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1691-1694.
- Andersson, H., Almqvist, F., & Olsson, R. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(1), 35-46.
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2010). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2013). ³¹P{¹H} NMR spectrum of the Grignard reaction of bromo-2,6-bis(diphenylphosphanylmethyl)benzene (1a, RBr) with magnesium in tetrahydrofuran. Retrieved from [Link]
-
ACS Publications. (1994). The Grignard Reagents. Retrieved from [Link]
- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
ResearchGate. (2002). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]
-
YouTube. (2022, October 16). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
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National Institutes of Health. (2019). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
YouTube. (2019, September 9). Unusual reactivity of pyridine ring. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
National Institutes of Health. (2023, November 20). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-bromo-5-methylnicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 2-bromo-5-methylnicotinate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction yields and purity.
Introduction to Synthetic Strategies
The synthesis of Ethyl 2-bromo-5-methylnicotinate can be approached through two primary routes:
-
Bromination and Esterification: This classic two-step approach involves the initial bromination of 5-methylnicotinic acid to form 2-bromo-5-methylnicotinic acid, followed by esterification with ethanol.
-
Sandmeyer Reaction: A powerful method for the conversion of an amino group to a bromide, this route starts with Ethyl 2-amino-5-methylnicotinate and proceeds via a diazonium salt intermediate.
This guide is structured in a question-and-answer format to directly address specific challenges you may face with either of these synthetic pathways.
Route 1: Bromination and Esterification
This pathway is often favored for its straightforward transformations. However, controlling the regioselectivity of the bromination and ensuring complete esterification can be challenging.
Diagram: Bromination and Esterification Workflow
Caption: Workflow for the synthesis of Ethyl 2-bromo-5-methylnicotinate via bromination and esterification.
Frequently Asked Questions (FAQs) for Route 1
Q1: My bromination of 5-methylnicotinic acid is giving a low yield of the desired 2-bromo isomer. What could be the issue?
A1: Low yield in the bromination of 5-methylnicotinic acid can stem from several factors related to the reactivity of the pyridine ring and the reaction conditions. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, like bromination, more challenging than with benzene derivatives.[1]
-
Insufficient Activation: The carboxylic acid group is deactivating. The use of thionyl chloride is crucial as it converts the carboxylic acid to the more reactive acyl chloride in situ. This enhances the electrophilicity of the ring system. A patent for the bromination of nicotinic acid suggests using an excess of thionyl chloride.[2]
-
Incorrect Temperature: The reaction temperature is critical. The aforementioned patent indicates that the reaction is typically carried out at an elevated temperature, for example, by refluxing the mixture for several hours.[2]
-
Catalyst Absence or Deactivation: While not always required with thionyl chloride activation, a Lewis acid catalyst like iron powder can be beneficial. Ensure the iron powder is fresh and not oxidized.
-
Side Reactions: Over-bromination to produce dibromo- derivatives can occur, although it is less common for the deactivated pyridine ring. More likely is incomplete reaction.
Troubleshooting Table: Bromination of 5-Methylnicotinic Acid
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reflux time and ensure the reaction temperature is maintained. Monitor reaction progress by TLC or HPLC. |
| Inadequate activation of the substrate. | Ensure a sufficient excess of thionyl chloride is used. | |
| Formation of Impurities | Presence of water in reagents. | Use anhydrous reagents and perform the reaction under an inert atmosphere. |
| Over-bromination. | Use a controlled amount of bromine and monitor the reaction closely. |
Q2: I'm struggling with the esterification of 2-bromo-5-methylnicotinic acid. The reaction seems to stall. Why?
A2: Esterification of 2-bromo-5-methylnicotinic acid can be sluggish due to the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, which reduces the nucleophilicity of the carbonyl carbon.
-
Equilibrium Limitations: Esterification is a reversible reaction. To drive the reaction to completion, it is essential to remove the water formed during the reaction. A common method is to use a large excess of ethanol, which acts as both a reagent and a solvent.[3] Another approach is to use a Dean-Stark apparatus to azeotropically remove water.
-
Insufficient Catalysis: A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. Ensure an adequate amount of catalyst is used.
-
Steric Hindrance: The bromine atom at the 2-position can provide some steric hindrance, slowing down the reaction rate.
Experimental Protocol: Esterification of 2-Bromo-5-methylnicotinic Acid [3]
-
To a solution of 2-bromo-5-methylnicotinic acid in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring.[4][5] For the synthesis of Ethyl 2-bromo-5-methylnicotinate, this route begins with the diazotization of Ethyl 2-amino-5-methylnicotinate.
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of Ethyl 2-bromo-5-methylnicotinate via the Sandmeyer reaction.
Frequently Asked Questions (FAQs) for Route 2
Q3: My diazotization of Ethyl 2-amino-5-methylnicotinate is not proceeding as expected, and I observe a lot of side products. What is going wrong?
A3: The formation of the diazonium salt is a critical step, and its success is highly dependent on careful control of the reaction conditions.[6] Diazonium salts are generally unstable and can decompose if not handled correctly.[6]
-
Temperature Control: The diazotization reaction must be carried out at a low temperature, typically between 0 and 5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a lower yield of the desired product.
-
Acid Concentration: A sufficient amount of a strong acid, such as hydrobromic acid (HBr), is essential. The acid serves to protonate the nitrous acid and to stabilize the resulting diazonium salt.
-
Purity of Starting Material: The purity of the starting aminonicotinate is crucial. Impurities can interfere with the diazotization reaction.
Q4: The final Sandmeyer reaction step is giving me a low yield of Ethyl 2-bromo-5-methylnicotinate. How can I improve this?
A4: The conversion of the diazonium salt to the final bromo-product is catalyzed by a copper(I) salt, and the efficiency of this step can be influenced by several factors.[4]
-
Catalyst Activity: The copper(I) bromide (CuBr) catalyst must be active. It is often prepared fresh or purified before use. The reaction proceeds via a single-electron transfer mechanism, and the presence of copper(II) impurities can be detrimental.[6]
-
Reaction Temperature: After the formation of the diazonium salt, the reaction mixture is typically added to a solution of the copper(I) bromide at a controlled temperature. The optimal temperature for this step may need to be determined empirically but is often slightly elevated to facilitate the decomposition of the diazonium salt and the formation of the product.
-
Side Reactions: Azo coupling, where the diazonium salt reacts with an unreacted starting amine or another electron-rich aromatic species, is a common side reaction.[6] This can be minimized by ensuring complete diazotization and by adding the diazonium salt solution to the copper catalyst solution, rather than the other way around.
Troubleshooting Table: Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diazonium Salt | Temperature too high. | Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. |
| Insufficient acid. | Use a sufficient excess of a strong acid like HBr. | |
| Low Yield of Bromo-product | Inactive CuBr catalyst. | Use freshly prepared or purified CuBr. |
| Azo coupling side reaction. | Ensure complete diazotization before proceeding to the Sandmeyer step. Add the diazonium salt solution to the CuBr solution. | |
| Formation of Phenolic Byproducts | Premature decomposition of the diazonium salt. | Maintain low temperatures throughout the diazotization and handling of the diazonium salt. |
General Purification Strategies
Q5: I have a crude product with a low yield and multiple spots on my TLC plate. What are the best purification methods?
A5: The purification of Ethyl 2-bromo-5-methylnicotinate can be achieved through standard laboratory techniques.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.
-
Acid-Base Extraction: An initial workup with a mild base, such as a saturated sodium bicarbonate solution, can help to remove any unreacted acidic starting materials or byproducts.[3]
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
-
YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 28, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 28, 2026, from [Link]
-
YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved January 28, 2026, from [Link]
Sources
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- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
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- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization and Troubleshooting of Byproducts in Ethyl 2-bromo-5-methylnicotinate Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-bromo-5-methylnicotinate. The formation of this key intermediate, primarily through the Sandmeyer reaction, is often accompanied by the emergence of several process-related byproducts. Understanding the origin of these impurities is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound. This document provides in-depth troubleshooting advice, analytical protocols, and a mechanistic understanding of common side reactions.
Section 1: Overview of the Primary Synthetic Route
The conversion of Ethyl 2-amino-5-methylnicotinate to Ethyl 2-bromo-5-methylnicotinate is a classic example of the Sandmeyer reaction.[1] This two-step process is highly effective but sensitive to reaction parameters, which can lead to a range of byproducts.
-
Diazotization: The initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr), to form a diazonium salt intermediate. This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[2][3]
-
Copper-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide.[4][5]
Section 2: Troubleshooting Guide & Byproduct Analysis (Q&A)
This section addresses specific issues encountered during synthesis, identified through common analytical techniques like HPLC and LC-MS.
Q1: My final product is contaminated with significant amounts of the starting material, Ethyl 2-amino-5-methylnicotinate. What went wrong?
A1: Root Cause & Mechanistic Insight The presence of unreacted starting material points directly to incomplete diazotization . The amine is nucleophilic and will attack the electrophilic nitrosonium ion (NO⁺) generated from nitrous acid.[5] If this reaction is not driven to completion, the amine will persist through the workup.
Common Causes:
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in unreacted amine.
-
Poor Temperature Control: Allowing the temperature to rise above 5 °C during NaNO₂ addition can cause the decomposition of nitrous acid, reducing its availability for the reaction.[6]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized reagent depletion.
Troubleshooting Protocol: Optimizing Diazotization
-
Verification of Reagents: Ensure the purity and accurate molar mass of the starting amine. Use a fresh, dry batch of sodium nitrite.
-
Stoichiometric Adjustment: Use a slight excess of sodium nitrite (1.1 to 1.2 equivalents). Ensure at least 2.5-3.0 equivalents of HBr are used—one to protonate the amine, one for the formation of HNO₂, and one to maintain an acidic environment.
-
Controlled Reagent Addition: Dissolve the starting amine in aqueous HBr and cool the solution to 0 °C in an ice-salt bath. Prepare a separate, chilled aqueous solution of NaNO₂. Add the NaNO₂ solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-45 minutes. The reaction can be monitored for the disappearance of the starting amine by thin-layer chromatography (TLC).
Q2: My mass spectrum shows a significant peak corresponding to Ethyl 2-hydroxy-5-methylnicotinate. How was this formed and how can I prevent it?
A2: Root Cause & Mechanistic Insight This byproduct arises from the hydrolysis of the diazonium salt . The diazonium group is an excellent leaving group (as N₂ gas), and water can act as a nucleophile, leading to the formation of a phenolic compound. This side reaction is highly temperature-dependent.
Common Causes:
-
Elevated Temperatures: The primary cause is allowing the diazonium salt solution to warm up before or during the addition to the copper(I) bromide solution.
-
Extended Reaction Times: Leaving the diazonium salt solution for too long, even at low temperatures, can lead to gradual decomposition and hydrolysis.
Troubleshooting Protocol: Strict Temperature and Time Management
-
Maintain Cold Chain: Ensure the diazonium salt solution is kept between 0-5 °C at all times. Use a jacketed reactor or a well-maintained ice bath.
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Do not store it.
-
Control Exotherm: The decomposition of the diazonium salt with CuBr is exothermic. The CuBr solution should also be pre-cooled, and the diazonium salt should be added slowly to manage the heat generated.
Q3: I see a peak in my LC-MS corresponding to Ethyl 2-chloro-5-methylnicotinate. I used CuBr, so where did the chlorine come from?
A3: Root Cause & Mechanistic Insight This is a classic case of competing nucleophiles . While CuBr is intended to be the bromide source, the anion of the acid used for diazotization can also participate in the reaction. If you used hydrochloric acid (HCl) to generate nitrous acid, chloride ions (Cl⁻) will be present in high concentration and can compete with bromide, leading to the formation of the chloro-analog.
Troubleshooting Protocol: Halide Source Consistency
-
Use Hydrobromic Acid (HBr): To exclusively synthesize the bromo- derivative, use HBr for the diazotization step. This ensures that bromide is the only halide nucleophile present in significant quantities.
-
Catalyst Preparation: Prepare the CuBr catalyst carefully. If it is prepared from CuSO₄ and NaBr, ensure all chloride sources are excluded.
Q4: My NMR is complex, and I've isolated a high molecular weight impurity consistent with a dimer. What is this?
A4: Root Cause & Mechanistic Insight The Sandmeyer reaction proceeds through a radical mechanism.[1][7] The copper(I) species transfers an electron to the diazonium salt, which then loses N₂ gas to form an aryl radical. While this radical is intended to react with the copper(II) halide species, it can also couple with another aryl radical to form a biaryl byproduct .
Common Causes:
-
Low Catalyst Concentration: Insufficient Cu(I) can slow the desired halogenation step, increasing the lifetime and concentration of the aryl radical, thus favoring dimerization.
-
High Diazonium Salt Concentration: Adding the diazonium salt too quickly can create localized high concentrations of the aryl radical, promoting coupling.
Troubleshooting Protocol: Managing Radical Intermediates
-
Use Stoichiometric Catalyst: While catalytic Cu(I) is sufficient, using a stoichiometric amount is often employed in industrial settings to improve reactivity and suppress side reactions.[1]
-
Slow Addition: Add the diazonium salt solution slowly and sub-surface to the vigorously stirred CuBr solution. This ensures rapid reaction with the catalyst and minimizes the steady-state concentration of the aryl radical.
Section 3: Analytical Characterization Protocols
Proper characterization is key to identifying and quantifying byproducts.
Protocol 3.1: HPLC Method for Purity Analysis
A reverse-phase HPLC method is ideal for separating the non-polar product from more polar byproducts and the starting material.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Table 1: Representative HPLC Method and Expected Elution Order Note: Retention times are illustrative and will vary by system.
| Compound | Expected Retention Time (min) | Key Identifier |
| Ethyl 2-hydroxy-5-methylnicotinate | ~4.5 | Most Polar Byproduct |
| Ethyl 2-amino-5-methylnicotinate | ~5.8 | Starting Material |
| Ethyl 2-bromo-5-methylnicotinate | ~10.2 | Product |
| Ethyl 2-chloro-5-methylnicotinate | ~9.8 | Byproduct, slightly less polar than product |
| Biaryl Dimer | ~14.0 | Least Polar Byproduct |
Protocol 3.2: Interpreting Mass Spectrometry Data
The most definitive feature for identifying bromine-containing compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49).
-
Expected Observation: In the mass spectrum, the molecular ion peak (M⁺) for any bromine-containing fragment will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., M⁺ and M+2⁺). This is a powerful diagnostic tool to confirm the presence of your product and rule out non-brominated byproducts.
Protocol 3.3: Key ¹H NMR Diagnostic Peaks
¹H NMR provides structural confirmation. The chemical shifts of the aromatic protons are particularly sensitive to the substituent at the 2-position.
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃) for Diagnostic Aromatic Protons Note: Values are estimates and subject to solvent and concentration effects.
| Compound | H-4 Proton (doublet) | H-6 Proton (doublet) | Rationale for Shift |
| Ethyl 2-amino-5-methylnicotinate | ~7.9 ppm | ~7.0 ppm | -NH₂ is an electron-donating group, shielding H-6. |
| Ethyl 2-hydroxy-5-methylnicotinate | ~8.1 ppm | ~7.4 ppm | -OH is less donating than -NH₂, causing a downfield shift. |
| Ethyl 2-bromo-5-methylnicotinate | ~8.6 ppm | ~8.1 ppm | -Br is electron-withdrawing and deshields both protons. |
Section 4: Visual Summaries of Byproduct Formation and Troubleshooting
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best method for purifying the final product from these byproducts? For removing polar impurities like the starting amine or the hydroxy-byproduct, a simple workup involving an aqueous wash followed by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often effective.[8] If significant amounts of the chloro-analog or biaryl dimers are present, which have similar polarities to the product, purification by column chromatography on silica gel is recommended.[8]
-
FAQ 2: How dangerous is the diazonium salt intermediate? Aromatic diazonium salts are notoriously unstable, especially when isolated as dry solids, where they can be explosive.[3] However, in a cold (0-5 °C) aqueous solution as described in the protocol, they are manageable for immediate use. Never attempt to isolate the diazonium salt as a solid.
-
FAQ 3: Can I use copper(II) bromide instead of copper(I) bromide? The Sandmeyer reaction mechanism specifically requires copper(I) to initiate the single-electron transfer to the diazonium ion.[1][7] Using Cu(II) will not facilitate the same reaction pathway and will result in very low or no yield of the desired product.
References
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
MDPI. (2023). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
TSPCB. (n.d.). Byproduct Information. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Karaganda Buketov University. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Retrieved from [Link]
-
ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]
- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
-
PubMed. (2006). Isolation and characterization of impurities in docetaxel. Retrieved from [Link]
-
University of Arizona. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Retrieved from [Link]
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- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of Ethyl 2-bromo-5-methylnicotinate in Solution
Welcome to the technical support center for Ethyl 2-bromo-5-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of Ethyl 2-bromo-5-methylnicotinate in solution, providing insights into its chemical behavior and practical advice for its use.
Q1: What are the primary degradation pathways for Ethyl 2-bromo-5-methylnicotinate in solution?
A1: The two primary degradation pathways for Ethyl 2-bromo-5-methylnicotinate are hydrolysis of the ethyl ester and potential photodecomposition of the bromo-substituted pyridine ring.
-
Hydrolysis: The ester group is susceptible to hydrolysis, particularly in the presence of water and catalyzed by acidic or basic conditions, to form 5-bromo-2-methylnicotinic acid and ethanol.[1][2] While the reaction with pure water is slow, it is accelerated by the presence of acids or bases.[1] Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible reaction.[1] A study on the closely related methyl nicotinate in aqueous solution showed slow degradation to nicotinic acid, at a rate of approximately 0.5% per year when stored at 4°C.[3] This suggests that under neutral conditions and proper storage, the ester is relatively stable.
Q2: I'm observing an unexpected peak in my HPLC analysis of a solution of Ethyl 2-bromo-5-methylnicotinate. What could it be?
A2: An unexpected peak in your HPLC chromatogram is likely a degradation product. The most probable impurity is the hydrolysis product, 5-bromo-2-methylnicotinic acid . This occurs due to the breakdown of the ethyl ester group. To confirm this, you can:
-
Analyze a Reference Standard: If available, inject a standard of 5-bromo-2-methylnicotinic acid to compare retention times.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity. The molecular weight of 5-bromo-2-methylnicotinic acid would be lower than the parent compound due to the loss of the ethyl group.
-
Forced Degradation Study: Intentionally degrade a sample of your compound under acidic or basic conditions and analyze the resulting mixture.[5][6][7][8] An increase in the intensity of the unknown peak under these conditions would strongly suggest it is the hydrolysis product.
Q3: How does the choice of solvent affect the stability of Ethyl 2-bromo-5-methylnicotinate?
A3: Solvent choice is critical for maintaining the stability of Ethyl 2-bromo-5-methylnicotinate.
-
Protic vs. Aprotic Solvents: Protic solvents, especially water, can participate in hydrolysis.[1] While the compound is slightly soluble in water, prolonged storage in aqueous solutions is not recommended without careful pH control.[9][10] Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred for preparing stock solutions and for short-term storage.
-
Solvent Purity: Ensure the use of high-purity, dry (anhydrous) solvents. The presence of water or acidic/basic impurities in the solvent can accelerate degradation.
Q4: What are the optimal storage conditions for solutions of Ethyl 2-bromo-5-methylnicotinate?
A4: To maximize the shelf-life of your solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C (refrigerated). Storing at room temperature can increase the rate of degradation.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. This minimizes the risk of photodecomposition.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
-
Container: Use high-quality, inert glass containers.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments involving Ethyl 2-bromo-5-methylnicotinate solutions.
Issue 1: My reaction yield is consistently lower than expected when using a solution of Ethyl 2-bromo-5-methylnicotinate.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degradation of the starting material | 1. Verify Purity: Re-analyze your stock solution using a validated analytical method like HPLC to determine the purity of Ethyl 2-bromo-5-methylnicotinate.[11][12] 2. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material immediately before use. 3. Review Storage Conditions: Ensure your stock solution is stored under the recommended conditions (refrigerated, protected from light). |
| Inaccurate Concentration | 1. Recalibrate Instruments: Ensure your balance and other measuring equipment are properly calibrated. 2. Verify Solvent Volume: Double-check the volume of solvent used to prepare the solution. |
Issue 2: I'm observing variability in my assay results between different batches of Ethyl 2-bromo-5-methylnicotinate solution.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Standardize Protocol: Develop and strictly follow a Standard Operating Procedure (SOP) for solution preparation. 2. Use a Single Source of Solvent: Use solvent from the same lot for all batches to minimize variability. |
| Age-Related Degradation | 1. Date and Track Solutions: Clearly label all solutions with the preparation date and an expiration date. 2. Perform Stability Study: For critical applications, conduct a small-scale stability study on your solutions under your typical storage conditions to determine an appropriate "use-by" date. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting stability issues with Ethyl 2-bromo-5-methylnicotinate solutions.
Caption: Troubleshooting workflow for stability issues.
Best Practices for Storage and Handling
Adhering to these best practices will help preserve the integrity of your Ethyl 2-bromo-5-methylnicotinate and its solutions.
Solid Compound Storage
-
Container: Store the solid compound in a tightly sealed container to protect it from moisture.
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[13]
-
Inert Gas: For long-term storage, consider storing under an inert atmosphere.
Solution Preparation and Handling
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents whenever possible. If an aqueous solution is necessary, use purified water and buffer the solution to a neutral or slightly acidic pH to minimize hydrolysis.
-
Weighing and Dissolving: Weigh the solid compound in a dry environment. Dissolve the compound completely in the chosen solvent. Sonication may be used to aid dissolution if necessary.
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Aliquotting: If you do not intend to use the entire solution at once, aliquot it into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.
Recommended Storage Conditions for Solutions
The following table summarizes the recommended storage conditions for solutions of Ethyl 2-bromo-5-methylnicotinate.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile, THF) | Minimizes hydrolysis. |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of degradation.[3] |
| Light Exposure | Protected from light (Amber vials) | Prevents photodecomposition. |
| Atmosphere | Inert (Nitrogen or Argon) for long-term storage | Prevents oxidative degradation. |
| Container | Tightly sealed glass vials | Ensures inertness and prevents solvent evaporation.[3] |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of Ethyl 2-bromo-5-methylnicotinate in solution over time.
Objective: To quantify the degradation of Ethyl 2-bromo-5-methylnicotinate in a specific solvent under defined storage conditions.
Materials:
-
Ethyl 2-bromo-5-methylnicotinate
-
High-purity solvent (e.g., HPLC-grade acetonitrile)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of Ethyl 2-bromo-5-methylnicotinate and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. This will serve as your baseline (T=0) data.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC under the same conditions.
-
Data Analysis:
-
Measure the peak area of the Ethyl 2-bromo-5-methylnicotinate peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and growth of any new peaks, which would indicate the formation of degradation products.
-
Data Presentation:
The results can be presented in a table and a graph to visualize the stability of the compound over time.
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| T=0 | 1,000,000 | 100% |
| T=1 week | 980,000 | 98% |
| T=2 weeks | 965,000 | 96.5% |
| T=1 month | 930,000 | 93% |
By following the guidance in this technical support center, you can significantly improve the stability of your Ethyl 2-bromo-5-methylnicotinate solutions, leading to more accurate and reproducible experimental outcomes.
References
-
Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Biology Direct, 3, 38. [Link]
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Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
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Wikipedia. (2023). Protecting group. [Link]
-
Clark, J. (2016). Hydrolysing esters. Chemguide. [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
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Patel, Y., et al. (2010). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Journal of Applied Pharmaceutical Science, 01(01), 45-49. [Link]
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Knauss, D. M., & Tirell, D. A. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577–584. [Link]
-
ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate. [Link]
-
ResearchGate. (n.d.). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]
- Google Patents. (n.d.).
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- Google Patents. (n.d.).
-
Perutz, R. N., & Turner, J. J. (1975). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands. Journal of the Chemical Society, Dalton Transactions, (21), 2253-2256. [Link]
-
MDPI. (n.d.). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. [Link]
-
ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp. [Link]
-
National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Semantic Scholar. (n.d.). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. [Link]
-
ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. [Link]
-
ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. (n.d.). Degradation of S‐2‐Di‐isopropylaminoethyl O‐ethyl methylphosphonothioate in soil: Phosphorus‐containing products. [Link]
-
National Institutes of Health. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. Infrared spectroscopic evidence for reversible detachment of bulky ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [chemicalbook.com]
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Technical Support Center: Scaling Up Reactions with Ethyl 2-bromo-5-methylnicotinate
Welcome to the technical support center for Ethyl 2-bromo-5-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up reactions involving this versatile building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with Ethyl 2-bromo-5-methylnicotinate on a larger scale.
Q1: What are the primary challenges when scaling up palladium-catalyzed cross-coupling reactions with Ethyl 2-bromo-5-methylnicotinate?
A1: The primary challenges in scaling up Suzuki and Buchwald-Hartwig reactions with this substrate include:
-
Reaction Kinetics and Heat Transfer: Exothermic events can be difficult to control in large reactors. Proper heat management is crucial to avoid side reactions and ensure consistent product quality.
-
Catalyst Activity and Homogeneity: Ensuring uniform distribution of the palladium catalyst in a large volume can be challenging. Catalyst deactivation or the formation of palladium black can lead to incomplete reactions.[1]
-
Reagent Addition and Mixing: The rate of addition of reagents, especially the base, can significantly impact the reaction outcome. Inefficient mixing can create localized "hot spots" of high concentration, leading to byproduct formation.
-
Workup and Purification: Isolating the product from large volumes of solvent and residual catalyst can be complex. The choice of workup procedure is critical for achieving high purity and yield.[2]
Q2: Which palladium catalysts and ligands are recommended for large-scale Suzuki and Buchwald-Hartwig couplings with this substrate?
A2: For Suzuki couplings, catalyst systems like Pd(OAc)₂ with sterically demanding, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3] For Buchwald-Hartwig aminations, palladium precatalysts like those based on biarylphosphine ligands are generally robust and efficient.[4][5] The choice of ligand is critical and often needs to be optimized for the specific coupling partners.[6]
Q3: What are the key safety considerations when handling Ethyl 2-bromo-5-methylnicotinate and the associated reagents at scale?
A3: Ethyl 2-bromo-5-methylnicotinate is classified as a skin, eye, and respiratory irritant. When handling at scale, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7][9] Many palladium catalysts are pyrophoric, and care must be taken during their handling. Inert atmosphere techniques may be necessary. Solvents like toluene and dioxane have their own specific handling requirements and potential health hazards.[4]
Q4: Can the ester group of Ethyl 2-bromo-5-methylnicotinate be hydrolyzed during the reaction?
A4: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, especially under basic conditions at elevated temperatures.[10] The choice of base is critical. Inorganic bases like potassium carbonate are often used, but their basicity and the reaction temperature must be carefully controlled. If hydrolysis is a significant issue, alternative, non-aqueous bases or different solvent systems may need to be explored.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up process.
Issue 1: Low Yield in Suzuki Coupling Reactions
Q: My Suzuki coupling reaction with Ethyl 2-bromo-5-methylnicotinate is giving low yields upon scale-up, although it worked well on a small scale. What are the potential causes and solutions?
A: Low yields in scaled-up Suzuki reactions can stem from several factors. A systematic approach is necessary to diagnose and resolve the issue.
Causality and Troubleshooting Steps:
-
Inefficient Catalyst Activation/Deactivation: On a larger scale, inefficient mixing can lead to localized areas where the active Pd(0) species is not generated effectively or where it decomposes to inactive palladium black.[1]
-
Solution: Improve agitation to ensure homogeneous mixing. Consider using a pre-formed Pd(0) catalyst or a more robust ligand that protects the palladium center. Ensure rigorous degassing of solvents and reagents to remove oxygen, which can contribute to catalyst deactivation and homocoupling of the boronic acid.[1]
-
-
Poor Base Performance: The solubility and reactivity of the base can be different in a larger volume.
-
Solution: Ensure the base is finely powdered to maximize its surface area. For heterogeneous bases like K₂CO₃, vigorous stirring is essential. Alternatively, consider switching to a soluble organic base or a phase-transfer catalyst to improve reactivity.[3]
-
-
Sub-optimal Temperature Control: Poor heat transfer in large reactors can lead to temperature gradients, with some parts of the reaction mixture being too cold for the reaction to proceed efficiently.
-
Solution: Use a reactor with efficient heating and temperature monitoring. A slow, controlled ramp-up to the target temperature can ensure uniformity.
-
-
Side Reactions: The electron-rich nature of the pyridine ring can sometimes make oxidative addition more challenging.[11] Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[1]
-
Solution: Screen different palladium ligands. Sterically hindered and electron-rich ligands can facilitate the oxidative addition step.[6] Rigorous inert atmosphere conditions are crucial to minimize homocoupling.
-
Experimental Workflow: Optimizing a Scaled-Up Suzuki Coupling
Caption: Workflow for optimizing a scaled-up Suzuki coupling reaction.
Issue 2: Impurity Formation in Buchwald-Hartwig Amination
Q: I am observing significant byproduct formation in my scaled-up Buchwald-Hartwig amination of Ethyl 2-bromo-5-methylnicotinate. How can I identify and minimize these impurities?
A: Impurity formation in Buchwald-Hartwig aminations often points to side reactions involving the starting materials or the product.
Common Impurities and Their Prevention:
| Impurity Type | Probable Cause | Mitigation Strategy |
| Debrominated Starting Material | Reductive dehalogenation of the starting material. | Use a less reactive base or a lower reaction temperature. Ensure the palladium catalyst is not promoting this side reaction by screening different ligands. |
| Hydrolyzed Product (Carboxylic Acid) | Reaction with residual water under basic conditions. | Use anhydrous solvents and reagents. Consider a non-aqueous workup if possible. |
| Double Amination (if using a primary amine) | The product of the first amination reacts again. | This is less common with this substrate but can occur. Use a slight excess of the aryl bromide or control the stoichiometry carefully. |
| Homocoupling of Amine | Oxidative coupling of the amine coupling partner. | This is generally less of an issue but can be minimized with a well-chosen catalyst system and inert reaction conditions. |
Protocol: Minimizing Impurities in a Scaled-Up Buchwald-Hartwig Amination
-
Reactor Setup: Assemble a clean, dry reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet.
-
Reagent Charging: Charge the reactor with Ethyl 2-bromo-5-methylnicotinate, the amine coupling partner, and a robust palladium precatalyst (e.g., XantPhos Pd G3).[12]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen.
-
Base Addition: Add the base (e.g., potassium t-butoxide or DBU) portion-wise or via a solids addition funnel to control any initial exotherm.[2][12]
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and monitor by HPLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture, quench with a suitable aqueous solution (e.g., ammonium chloride), and perform an extraction.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Cook, J. M., Stafford, D. C., & Arnold, L. A. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Organic Process Research & Development, 24(8), 1467–1476.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
(Document unavailable)
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Retrieved from [Link]
-
Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate. Retrieved from
-
Loba Chemie. (2021). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]
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- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Efficient Coupling of Ethyl 2-bromo-5-methylnicotinate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of catalyst selection for the efficient coupling of Ethyl 2-bromo-5-methylnicotinate. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.
Introduction: Navigating the Coupling of a Functionalized Pyridine
Ethyl 2-bromo-5-methylnicotinate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bromine atom on an electron-deficient pyridine ring adjacent to an ester group, presents unique challenges for cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate with the metal catalyst, potentially leading to deactivation. Furthermore, the presence of the ester group can influence the electronic properties of the substrate and may be sensitive to certain reaction conditions.
This guide will focus on the most common and effective palladium-catalyzed cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or gives a low yield. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings of 2-bromopyridines are a frequent challenge. The primary culprits are often catalyst inhibition by the pyridine nitrogen and competing side reactions like protodeboronation of the boronic acid partner.
Immediate Steps to Consider:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often more effective for heteroaryl couplings.[1] These ligands promote the oxidative addition step and stabilize the palladium center.
-
Base Selection: The choice of base is critical. Strong bases can promote side reactions. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[2] If the ester group is sensitive to hydrolysis, a non-aqueous base like cesium fluoride (CsF) can be employed.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common for Suzuki reactions.[3] Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
Experimental Protocol for Optimization:
This protocol is adapted from procedures for structurally similar 2-bromopyridines.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1), degassed |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings of aryl bromides, particularly electron-deficient ones.[2] It is often mediated by a palladium-hydride species.
Key Factors and Solutions:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities.
-
Mitigation Strategies:
-
Switch to a milder, non-hydridic base: Use K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of bases like NaOt-Bu.[2]
-
Lower the reaction temperature: This can disfavor the debromination pathway, which may have a higher activation energy.
-
Use a different solvent: Aprotic solvents like dioxane or toluene are generally preferred over protic solvents like alcohols.
-
Q3: My Buchwald-Hartwig amination is not proceeding to completion. What catalyst system should I try?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] For challenging substrates like Ethyl 2-bromo-5-methylnicotinate, the choice of ligand is paramount.
Catalyst System Recommendations:
| Catalyst System | Base | Solvent | Temperature | Notes |
| Pd₂(dba)₃ with XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 90-110 °C | XPhos is a robust ligand for coupling with a wide range of amines.[5] |
| Pd(OAc)₂ with RuPhos | Cs₂CO₃ | Toluene | 90-110 °C | RuPhos can be effective for sterically hindered couplings. |
Troubleshooting Flowchart for Buchwald-Hartwig Amination:
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for my substrate?
For C-C bond formation, the Suzuki-Miyaura coupling is often the most practical starting point due to the commercial availability and relative stability of a wide range of boronic acids.[3][6] For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art method.[7][8]
Q2: How does the pyridine nitrogen affect the catalytic cycle?
The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. This is particularly problematic with 2-substituted pyridines. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically discouraging the pyridine from binding to the palladium.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Q3: Can I perform a Sonogashira or Heck reaction with Ethyl 2-bromo-5-methylnicotinate?
Yes, both are viable options for introducing alkynyl and alkenyl groups, respectively.
-
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne.[9][10] It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base like an amine.[11][12]
-
Heck Reaction: This reaction couples the bromopyridine with an alkene.[13][14] It requires a palladium catalyst and a base. The regioselectivity of the addition to the alkene needs to be considered.
Recommended Catalyst Systems for Sonogashira and Heck Reactions:
| Reaction | Catalyst System | Base | Solvent |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
Q4: What is the role of degassing the reaction mixture, and is it always necessary?
Palladium(0), the active catalytic species in most cross-coupling reactions, is sensitive to oxidation by atmospheric oxygen.[15] Oxidized palladium is catalytically inactive. Therefore, degassing the solvent and running the reaction under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and achieving high yields.
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-5-methylnicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Place the vial in a preheated oil bath at 90 °C and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/technical-support/a-comparative-analysis-of-catalysts-for-the-suzuki-coupling-of-2-amino-5-bromo-4-methylpyridine]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/suzuki-coupling-mechanism-examples/]
- ResearchGate. Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... [URL: https://www.researchgate.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788221/]
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [URL: https://www.youtube.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Chemistry LibreTexts. Heck reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organic_Reactions/Palladium_Catalyzed_Cross-Coupling/The_Heck_Reaction]
- Myers, A. The Suzuki Reaction - Chem 115. [URL: https://myers.iq.harvard.edu/files/myers-group/files/15-suzuki_10-20-11.pdf]
- PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7004456/]
- ResearchGate. Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. [URL: https://www.researchgate.net/publication/264350711_Tandem_Sonogashira-Hagihara_CouplingCycloisomerization_Reactions_of_Ethynylboronic_Acid_MIDA_Ester_to_Afford_2-Heterocyclic_Boronic_Acid_MIDA_Esters_A_Concise_Route_to_Benzofurans_Indoles_Furopy]
- ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [URL: https://www.researchgate.net/publication/349141639_Industrial_methods_to_produce_5-ethyl-2-methylpyridine_or_3-methylpyridine]
- BenchChem. preventing debromination in reactions with 2-Bromo-4-iodopyridine. [URL: https://www.benchchem.com/technical-support/preventing-debromination-in-reactions-with-2-bromo-4-iodopyridine]
- Google Patents. US10654806B2 - Menthyl nicotinate synthesis process. [URL: https://patents.google.
- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. [URL: https://patents.google.
- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate. [URL: https://patents.google.
- Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. [URL: https://www.patsnap.
- ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [URL: https://www.researchgate.
- MedchemExpress.com. Ethyl 2-methylnicotinate | Biochemical Reagent. [URL: https://www.medchemexpress.
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/Chapter_01%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/Sonogashira_Coupling]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [URL: https://www.acsgcipr.
- NROChemistry. Sonogashira Coupling. [URL: https://www.nrochemistry.com/sonogashira-coupling/]
- Macmillan Group. The Intramolecular Heck Reaction. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/01/The-Intramolecular-Heck-Reaction.pdf]
- Organic Syntheses. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/synthesis-protocols/suzuki-miyaura-cross-coupling-reaction]
- National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6404284/]
- Wikipedia. Intramolecular Heck reaction. [URL: https://en.wikipedia.org/wiki/Intramolecular_Heck_reaction]
- ResearchGate. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [URL: https://www.researchgate.
- National Institutes of Health. Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682915/]
Sources
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Monitoring the progress of Ethyl 2-bromo-5-methylnicotinate reactions by TLC/LC-MS
Welcome to the technical support guide for monitoring reactions involving Ethyl 2-bromo-5-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-tested guidance on employing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking, alongside comprehensive troubleshooting and frequently asked questions.
Introduction: The Role of Ethyl 2-bromo-5-methylnicotinate in Synthesis
Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic intermediate, widely used in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its substituted pyridine core makes it an ideal substrate for various cross-coupling reactions. Accurate monitoring of these reactions is critical to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity.
This guide focuses on two primary analytical techniques for reaction monitoring:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective qualitative method perfect for quick checks of reaction progress.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful quantitative and qualitative technique that provides detailed information on reaction components, including confirmation of product mass and identification of impurities.
Common reactions where this substrate is employed include:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron compound.[3][4]
-
Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond by coupling with an amine.[5][6]
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
PART 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is the first line of analysis in synthetic chemistry for its speed and simplicity. It allows for a visual assessment of the consumption of starting materials and the appearance of products.[7][8]
Detailed Protocol: TLC Analysis Workflow
-
Solvent System Selection:
-
Rationale: The choice of mobile phase (eluent) is crucial for achieving good separation. The goal is to find a solvent system where the starting material (Ethyl 2-bromo-5-methylnicotinate) has a retention factor (Rƒ) of approximately 0.3-0.5.[7] This provides a good window to observe the appearance of both more polar and less polar products.
-
Procedure: Start with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). A common starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve the desired Rƒ for the starting material. For more polar products, you may need to increase the proportion of the polar solvent.
-
-
Sample Preparation & Spotting:
-
Rationale: Proper sample preparation prevents streaking and ensures accurate representation of the reaction mixture. Co-spotting is a critical control to confidently identify spots.
-
Procedure: i. Using a capillary tube, withdraw a tiny aliquot from the reaction mixture.[8] ii. Dilute this aliquot in a small vial with a volatile solvent like Ethyl Acetate or Dichloromethane. iii. On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. iv. Spot three separate lanes:
- Lane 1 (Reference): A solution of your starting material, Ethyl 2-bromo-5-methylnicotinate.
- Lane 2 (Co-spot): Spot the reference solution first, then carefully spot the reaction mixture directly on top of it.
- Lane 3 (Reaction): The diluted reaction mixture.
-
-
Development and Visualization:
-
Rationale: Developing the plate in a saturated chamber ensures consistent solvent migration. Visualization under UV light is non-destructive and effective for UV-active compounds like pyridines.
-
Procedure: i. Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the pencil line.[9] Cover the chamber. ii. Allow the solvent front to travel up the plate until it is about 1 cm from the top. iii. Remove the plate and immediately mark the solvent front with a pencil. iv. Allow the plate to dry completely. v. Visualize the plate under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil. vi. If compounds are not UV-active or for further confirmation, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).
-
-
Interpretation:
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material (Lane 3) should diminish in intensity, while a new spot (the product) appears.
-
Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction lane.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10] While Rƒ values can vary slightly, they are a good metric for comparison under consistent conditions.[10]
-
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking/Smearing of Spots | 1. Sample is too concentrated. 2. Compound is highly polar and interacting strongly with the silica (common for amines). 3. Reaction solvent has a high boiling point (e.g., DMF, DMSO).[11] | 1. Dilute the sample further before spotting. 2. Add a small amount (~0.5-1%) of triethylamine or acetic acid to the eluent to suppress tailing of basic or acidic compounds, respectively.[12] 3. After spotting, place the TLC plate under high vacuum for a few minutes to evaporate the reaction solvent before developing.[11] |
| Spots are not moving (Rƒ ≈ 0) | The eluent is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of Ethyl Acetate in a Hexane/EtOAc mixture). |
| Spots run with the solvent front (Rƒ ≈ 1) | The eluent is too polar. | Decrease the polarity of the eluent by adding more of the non-polar solvent. |
| Starting material and product spots are overlapping | The chosen eluent does not provide adequate separation. | Try a different solvent system. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol. Experiment with different ratios. |
| No spots are visible under UV light | 1. The compound is not UV-active. 2. The sample is too dilute. | 1. Use a chemical stain like potassium permanganate (for compounds that can be oxidized) or p-anisaldehyde. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
Diagram: Standard TLC Workflow
Caption: Workflow for monitoring a reaction using TLC.
PART 2: Reaction Monitoring by LC-MS
For more definitive and quantitative analysis, LC-MS is the preferred method. It separates the reaction mixture by liquid chromatography and subsequently provides mass information for each component, confirming identities and revealing subtle impurities.
Expected Mass Data
A key advantage of MS is the ability to predict the mass-to-charge ratio (m/z) of expected compounds. Ethyl 2-bromo-5-methylnicotinate has a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, any species containing bromine will show two characteristic peaks in the mass spectrum, separated by 2 m/z units (M and M+2).
| Compound | Reaction Type | Molecular Formula | Monoisotopic Mass (M) | Expected [M+H]⁺ (m/z) |
| Ethyl 2-bromo-5-methylnicotinate (Starting Material) | - | C₉H₁₀BrNO₂ | 242.99 | 244.0, 246.0 |
| Product of Suzuki Coupling (with Phenylboronic acid) | Suzuki | C₁₅H₁₅NO₂ | 241.11 | 242.1 |
| Product of Buchwald-Hartwig (with Aniline) | Buchwald-Hartwig | C₁₅H₁₆N₂O₂ | 256.12 | 257.1 |
| 2-Bromo-5-methylnicotinic acid | Hydrolysis | C₇H₆BrNO₂ | 214.96 | 216.0, 218.0 |
Note: Masses are calculated for the most abundant isotopes. The [M+H]⁺ value is the most commonly observed ion in positive mode ESI.
Detailed Protocol: LC-MS Analysis Workflow
-
Sample Preparation:
-
Rationale: Reactions must be stopped (quenched) and diluted significantly to be compatible with the sensitive LC-MS instrument and to avoid column saturation.
-
Procedure: i. Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. ii. Quench the reaction by adding it to a vial containing a suitable solvent. For many reactions, methanol or acetonitrile is appropriate. iii. Dilute the quenched sample significantly (typically 100 to 1000-fold) with the LC-MS mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
-
LC-MS Method Setup:
-
Rationale: A generic, fast gradient method is usually sufficient for reaction monitoring. Formic acid is a common mobile phase additive as it is volatile and aids in the ionization of analytes in positive ion mode.[13]
-
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers all expected reactants and products (e.g., m/z 100-500).
-
-
-
Data Analysis and Interpretation:
-
Chromatogram: Examine the Total Ion Chromatogram (TIC). Identify the peaks corresponding to your starting material and product by their retention times.
-
Mass Spectra: Extract the mass spectrum for each peak of interest.
-
Confirm the presence of the [M+H]⁺ ion for the product.
-
For the starting material, look for the characteristic 1:1 isotopic pattern of bromine at m/z 244.0 and 246.0.
-
Look for masses of potential byproducts or intermediates.
-
-
LC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Shifting Retention Times | 1. Mobile phase composition has changed (evaporation). 2. Column is not properly equilibrated. 3. Column is degrading or contaminated. | 1. Prepare fresh mobile phase.[14] Keep solvent bottles capped. 2. Ensure the column is equilibrated with the initial gradient conditions for a sufficient time before injection. 3. Flush the column according to the manufacturer's instructions or replace the guard/analytical column.[14] |
| No Signal or Very Weak Signal | 1. Sample is too dilute. 2. Compound does not ionize well under the chosen conditions. 3. The mass spectrometer source is dirty. | 1. Prepare a less dilute sample. 2. Try switching the ionization mode (e.g., to negative ion mode) or change the mobile phase additive (e.g., ammonium formate).[13] 3. Clean the MS source as per the instrument's maintenance guide. |
| Broad or Tailing Peaks | 1. Strong interaction between the analyte (especially basic pyridines) and residual silanols on the column. 2. Column is overloaded. 3. Extra-column dead volume. | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). If tailing persists, a different column chemistry may be needed. 2. Dilute the sample further. 3. Check all fittings and connections for tightness and proper installation. |
| Mass is Off or Unexpected Adducts are Seen | 1. Incorrect calibration of the mass spectrometer. 2. Formation of adducts with salts from the mobile phase or sample. | 1. Calibrate the mass spectrometer. 2. This is common. Look for [M+Na]⁺ (M+23) or [M+K]⁺ (M+39). Use high-purity LC-MS grade solvents and additives to minimize salt contamination.[14] |
Diagram: Standard LC-MS Workflow
Caption: Workflow for reaction analysis using LC-MS.
PART 3: General FAQs and Integrated Troubleshooting
Frequently Asked Questions (FAQs)
Q1: My TLC looks clean, but the LC-MS shows several small impurities. Why? A: LC-MS is significantly more sensitive than TLC. Impurities present at low levels (<1-2%) may not be visible on a TLC plate but are easily detected by an MS detector. This is a primary reason why LC-MS is crucial for final purity analysis.
Q2: How often should I monitor my reaction? A: This is reaction-dependent. For a new or sensitive reaction, it's wise to take a sample every 15-30 minutes initially. As you become familiar with the reaction kinetics, you can extend the time between monitoring points (e.g., every hour).[7]
Q3: Can I use TLC to get quantitative information? A: While TLC is primarily qualitative, you can get a rough estimate of conversion by comparing the spot intensity of the starting material to a series of standards of known concentration. However, for accurate quantitative data, LC-MS or HPLC-UV is required.
Q4: The reaction mixture is a thick slurry. How do I sample it for TLC/LC-MS? A: Try to withdraw a small amount of the liquid portion with your capillary. If this is not possible, take a small amount of the slurry, dilute it with a suitable solvent, and centrifuge or filter it to remove the solids before spotting or injecting.
Q5: My product is unstable on silica gel. How can I monitor the reaction? A: If your compound degrades on standard silica gel (which is acidic), you can try using alumina or reverse-phase (C18-functionalized) TLC plates. Alternatively, rely solely on LC-MS for monitoring, as the exposure time to the stationary phase is much shorter. You can test for on-plate degradation by running a 2D TLC: spot the compound, run the plate, dry it, then rotate it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal; degradation products will appear off the diagonal.[11]
Integrated Troubleshooting Workflow
This workflow helps decide the next steps when initial analysis is ambiguous.
Caption: Decision-making workflow for reaction monitoring.
References
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Edubirdie. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chromatography Online. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]
-
ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Bromopyridine Isomers in Suzuki-Miyaura Coupling
This guide provides an in-depth technical comparison of bromopyridine isomers in Suzuki-Miyaura cross-coupling. It is designed for researchers requiring actionable, evidence-based strategies for optimizing these specific heterocycles.
Executive Summary: The "Pyridine Problem" Defined
In drug discovery, the pyridine ring is a privileged scaffold, yet its incorporation via Suzuki coupling varies drastically depending on the halogen position. While 3-bromopyridine behaves similarly to electron-deficient arenes, 2-bromopyridine and 4-bromopyridine present distinct mechanistic challenges driven by the ring's electron-deficiency and the nitrogen atom's ability to coordinate with the catalyst.
Key Takeaway: The success of coupling bromopyridines hinges on managing the balance between oxidative addition rates (favored by electron deficiency) and catalyst poisoning (caused by nitrogen chelation).
Mechanistic Analysis & Reactivity Profile[1]
Electronic & Steric Differentiators
The reactivity of bromopyridines is governed by the inductive (
| Isomer | Electronic Environment | Oxidative Addition ( | Catalyst Interaction | Primary Challenge |
| 2-Bromopyridine | Highly Electron Deficient ( | Fastest | High Risk: Nitrogen can chelate Pd(II), forming stable "resting states" that arrest the cycle. | Catalyst Poisoning / Homocoupling |
| 3-Bromopyridine | Moderately Deficient ( | Moderate (Similar to bromobenzene) | Low Risk: Nitrogen is distal; minimal interference with the metal center. | Standard Reactivity (Baseline) |
| 4-Bromopyridine | Highly Electron Deficient ( | Fast | Moderate Risk: Nitrogen is accessible but lacks the "bite angle" for chelation seen in the 2-isomer. | Nucleophilic attack on the ring |
The "Coordination Trap" (2-Position Specific)
For 2-bromopyridine, the proximity of the pyridyl nitrogen to the C-Br bond allows it to displace phosphine ligands on the Palladium center after oxidative addition. This forms a stable, coordinatively saturated dimer (e.g.,
Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos,
Comparative Performance Data
The following data summarizes typical yields and conditions derived from aggregated literature benchmarks for coupling with phenylboronic acid.
| Feature | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Standard Cond. (Pd(PPh3)4 / Na2CO3) | Poor (<40%) | Excellent (>90%) | Good (70-85%) |
| Optimized Cond. (Pd-NHC or Bulky Phosphine) | Excellent (>90%) | Excellent (>95%) | Excellent (>90%) |
| Protodeboronation Risk | High (if switching partners) | Low | Moderate |
| Homocoupling Risk | High | Low | Moderate |
| Rec. Ligand Class | Dialkylbiaryl phosphines (Buchwald) | Triarylphosphines (Standard) | Chelating Bisphosphines |
Visualizing the Reactivity Landscape
The following diagram maps the decision logic for optimizing conditions based on the specific isomer's mechanistic hurdles.
Caption: Strategic decision tree for ligand and catalyst selection based on bromopyridine isomer electronics and steric demands.
Experimental Protocols
Protocol A: The "Robust" Method (For 2-Bromopyridine)
Targeting the most challenging isomer using steric bulk to prevent catalyst poisoning.
Rationale: This protocol uses SPhos , a bulky Buchwald ligand. The steric bulk prevents the pyridyl nitrogen from binding to the Palladium, keeping the catalyst active.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%) (Alternatively: XPhos)
-
Base: K₃PO₄ (2.0 equiv) (Anhydrous preferred)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)
Step-by-Step Workflow:
-
Pre-complexation: In a reaction vial, add Pd(OAc)₂ and SPhos. Add solvent (e.g., 1 mL Toluene) and stir at RT for 5 mins to generate the active catalytic species (color change often observed).
-
Substrate Addition: Add 2-bromopyridine, arylboronic acid, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (balloon method or Schlenk line). Critical: Oxygen promotes homocoupling.[1]
-
Reaction: Heat to 80–100 °C for 2–12 hours. Monitor by LCMS/TLC.
-
Workup: Cool to RT. Filter through a celite pad (to remove Pd black). Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "Standard" Method (For 3-Bromopyridine)
A cost-effective, general protocol for the well-behaved isomer.
Rationale: 3-Bromopyridine lacks the coordination interference of the 2-isomer. Less expensive triphenylphosphine-based catalysts are sufficient.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH/Water (4:1:1)
Step-by-Step Workflow:
-
Combination: Combine halide, boronic acid, and Pd catalyst in a flask.
-
Solvent/Base: Add the organic solvent and the aqueous base solution.
-
Degassing: Vigorously degas (sparge with inert gas) for 10-15 minutes. Note: Pd(PPh₃)₄ is oxygen-sensitive.
-
Reaction: Reflux (approx. 85 °C) for 4–16 hours.
-
Workup: Standard aqueous extraction.
Critical Troubleshooting: The "Reverse Coupling" Trap
Researchers frequently attempt to switch coupling partners if the initial reaction fails (i.e., using Pyridyl-Boronic Acid + Aryl Bromide).
WARNING:
-
2-Pyridyl Boronic Acid is notoriously unstable and undergoes rapid protodeboronation (hydrolysis of the C-B bond) under standard Suzuki conditions.
-
Solution: If you MUST use the pyridine as the nucleophile, use MIDA boronates (slow-release protected boron species) or N-oxide activated pyridines. Do not use standard 2-pyridyl boronic acid unless freshly prepared and used immediately with Cu(I) co-catalysis.
References
-
Mechanistic Challenges of 2-Pyridyl Coupling
-
MIDA Boronates Solution
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Source:J. Am. Chem. Soc., 2008.
-
URL:[Link]
-
Ligand Effects (Buchwald Ligands)
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source:J. Am. Chem. Soc., 2005.
-
URL:[Link]
-
General Suzuki Protocol Guide
- Title: Suzuki-Miyaura Cross-Coupling: The Chemists' Cookbook.
- Source:Organic Chemistry Portal / Chem. Rev.
-
URL:[Link]
Sources
Alternative reagents to Ethyl 2-bromo-5-methylnicotinate for pyridine synthesis
This guide provides a strategic analysis of alternatives to Ethyl 2-bromo-5-methylnicotinate , a critical building block in the synthesis of complex heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines) used in kinase inhibitors and other small-molecule drugs.
The analysis focuses on three distinct alternative classes: Chlorides (cost-efficiency), Fluorides (SNAr selectivity), and Sulfonates (reactivity modulation).
Alternatives to Ethyl 2-bromo-5-methylnicotinate
The Gold Standard: Ethyl 2-bromo-5-methylnicotinate
-
Role: The C2-bromine atom is a versatile "handle" for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig). Its reactivity strikes a balance between stability and oxidative addition rates.
-
Limitation: High cost of bromination reagents (POBr₃) and lower atom economy compared to chlorides.
Comparative Analysis of Alternatives
Alternative A: The Cost-Effective Workhorse
Reagent: Ethyl 2-chloro-5-methylnicotinate
-
Profile: Significantly cheaper due to the low cost of chlorinating agents (POCl₃ vs. POBr₃).
-
Chemistry: The C-Cl bond is stronger (approx. 95 kcal/mol) than C-Br (approx. 68 kcal/mol).
-
Application: Ideal for large-scale manufacturing where catalyst cost can be offset by raw material savings.
-
Caveat: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands to facilitate oxidative addition.
Alternative B: The SNAr Specialist
Reagent: Ethyl 2-fluoro-5-methylnicotinate
-
Profile: The C-F bond is extremely strong, making it poor for Pd-catalyzed coupling. However, the high electronegativity of fluorine dramatically lowers the LUMO energy at the C2 position.
-
Chemistry: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr).
-
Application: Superior when the next step involves displacing the halogen with an amine, alkoxide, or thiol without transition metals.
-
Caveat: Not suitable for standard Suzuki couplings; requires specialized Ni-catalysis for C-C bond formation.
Alternative C: The Activated Pseudo-Halide
Reagent: Ethyl 2-(trifluoromethanesulfonyloxy)-5-methylnicotinate (In-situ generated)
-
Profile: Derived from the 2-hydroxy precursor (pyridone) using triflic anhydride (Tf₂O).
-
Chemistry: The triflate group (-OTf) is a "super-leaving group," often exhibiting reactivity superior to bromide in cross-couplings.
-
Application: Used when the bromide fails to couple or when "late-stage functionalization" is required on a sensitive intermediate.
Performance Comparison Matrix
| Feature | Ethyl 2-bromo- (Standard) | Ethyl 2-chloro- (Alt A) | Ethyl 2-fluoro- (Alt B) |
| Cost | High | Low | Medium |
| Suzuki Coupling | Excellent (Standard Catalysts) | Good (Requires SPhos/XPhos) | Poor (Requires Ni-catalysis) |
| SNAr Reactivity | Moderate | Slow | Excellent |
| Atom Economy | Low | High | Highest |
| Storage Stability | Good | Excellent | Good |
Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling of the 2-Chloro Analog
Rationale: Standard Pd(PPh₃)₄ is often insufficient for aryl chlorides. We utilize a precatalyst system with an electron-rich biaryl phosphine ligand.
Reagents:
-
Ethyl 2-chloro-5-methylnicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Inerting: Charge a reaction vial with the chloride, boronic acid, K₃PO₄, and XPhos Pd G2. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water via syringe.
-
Activation: Heat the mixture to 80°C for 4-6 hours. (Note: Bromides typically react at 60°C; Chlorides require slightly higher thermal energy).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and concentrate.
-
Validation: Expect >90% conversion. If conversion is low, switch solvent to n-Butanol to increase reaction temperature to 100°C.
Protocol 2: Rapid SNAr Amination of the 2-Fluoro Analog
Rationale: Exploiting the "Fluorine Effect" to perform metal-free C-N bond formation under mild conditions.
Reagents:
-
Ethyl 2-fluoro-5-methylnicotinate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF[1]
Methodology:
-
Mixing: Dissolve the fluoride in DMSO (0.5 M concentration).
-
Addition: Add DIPEA followed by the amine at Room Temperature (RT).
-
Reaction: Stir at RT for 1 hour . (Note: The Bromo-analog typically requires heating to 60-80°C for this transformation).
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and dry.[1][2][3]
Decision Logic & Reaction Pathways
The following diagram illustrates the strategic divergence point starting from the common precursor (2-Hydroxypyridine derivative).
Caption: Synthetic divergence from the 2-hydroxy precursor. Red path indicates cost-optimized coupling; Green path indicates optimized nucleophilic substitution.
References
- Strategic Applications of Named Reactions in Organic Synthesis. (Suzuki-Miyaura Coupling sections). Elsevier.
-
Use of Chlorides in Pd-Catalysis: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
SNAr Reactivity of Fluoropyridines: Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The fluorine effect in SNAr reactions. Chemical Science, 10. Link
- Synthesis of Nicotinic Acid Derivatives: Goossen, L. J., et al. (2010). Synthesis of biaryls via decarboxylative coupling. Organic Syntheses, 87, 10-10.
Sources
A Senior Application Scientist's Guide to Palladium Catalysis: Maximizing Efficacy in Cross-Coupling Reactions with Ethyl 2-bromo-5-methylnicotinate
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 2-bromo-5-methylnicotinate stands out as a valuable and versatile building block, offering a key entry point for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst, in conjunction with the appropriate ligand, base, and solvent system, is paramount to achieving high efficacy, selectivity, and reproducibility in these transformations.
This guide provides an in-depth comparison of the performance of various palladium catalysts in several key cross-coupling reactions involving Ethyl 2-bromo-5-methylnicotinate. The insights presented herein are synthesized from a combination of direct experimental data where available and established principles derived from closely related 2-bromopyridine systems. Our focus is not merely on presenting protocols but on elucidating the underlying chemical principles to empower you to make informed decisions in your own synthetic endeavors.
The Strategic Importance of Catalyst Selection
The electronic nature of the pyridine ring in Ethyl 2-bromo-5-methylnicotinate, characterized by its electron-deficient π-system, significantly influences the oxidative addition step in the catalytic cycle. This inherent reactivity profile necessitates careful consideration of the electronic and steric properties of the palladium catalyst and its associated ligands to achieve optimal results. A well-chosen catalyst system will not only promote high yields but also minimize side reactions and ensure broad functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. When applied to Ethyl 2-bromo-5-methylnicotinate, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 2-position. The efficacy of this transformation is highly dependent on the palladium source and the nature of the phosphine ligand.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
While direct head-to-head comparative studies on Ethyl 2-bromo-5-methylnicotinate are limited in the literature, we can infer performance from reactions on analogous 2-bromopyridine substrates.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | A classic, reliable catalyst. The in-situ formation of the active Pd(0) species is well-understood. Triphenylphosphine is a moderately electron-donating and sterically accessible ligand suitable for many standard couplings. |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand offers a wider bite angle and enhanced stability to the palladium center, often leading to faster reaction times and higher yields, especially with more challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the formation of highly active, monoligated Pd(0) species.[1] This is particularly advantageous for coupling with sterically hindered or electron-deficient aryl bromides. |
| PdCl₂(PPh₃)₂ on Divinylbenzene | K₂CO₃ | Ethanol/Water | 120 (Flow) | 3 | 83-92 | A heterogeneous catalyst offering the potential for easier purification and catalyst recycling.[2] The polymer support can enhance catalyst stability under flow conditions. |
Expert Insight: For routine Suzuki-Miyaura couplings of Ethyl 2-bromo-5-methylnicotinate with standard arylboronic acids, Pd(PPh₃)₄ and PdCl₂(dppf) represent excellent starting points. For more challenging or sterically demanding coupling partners, the use of bulky, electron-rich biarylphosphine ligands such as SPhos in combination with Pd(OAc)₂ is highly recommended to access highly active catalytic species.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-bromo-5-methylnicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.02 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted anilines and related compounds. The choice of both the ligand and the base is critical for achieving high yields and preventing undesired side reactions.[3]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity.[4]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Observations & Rationale |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | BINAP is a bidentate phosphine ligand that can stabilize the catalytic species and is effective for the amination of some aryl bromides.[4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for a broad range of C-N cross-coupling reactions, often providing high yields under milder conditions. |
| Pd(OAc)₂ / RuPhos | LiHMDS | 1,4-Dioxane | RT to 80 | RuPhos is another highly effective biarylphosphine ligand, and the use of LiHMDS as a base can be advantageous for substrates sensitive to stronger bases.[5] |
| Pd G3-Xantphos | DBU | MeCN/PhMe | 140 (Flow) | Xantphos is a wide bite-angle diphosphine that can be particularly effective in certain systems. The use of an organic base like DBU can be beneficial in flow chemistry to avoid precipitation. |
Expert Insight: For the Buchwald-Hartwig amination of Ethyl 2-bromo-5-methylnicotinate, catalyst systems based on bulky biarylphosphine ligands such as XPhos or RuPhos are generally the most reliable and versatile. The choice of base should be tailored to the specific amine and the tolerance of other functional groups in the molecule.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.). Add Ethyl 2-bromo-5-methylnicotinate (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the direct introduction of terminal alkynes at the 2-position of the nicotinic acid ester, opening up avenues for further synthetic transformations. This reaction is typically co-catalyzed by palladium and a copper(I) salt.[7][8]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
The classic Sonogashira conditions are often effective, but modern variations offer improvements in terms of catalyst loading and reaction conditions.
| Catalyst System (Pd Source / Co-catalyst) | Ligand | Base | Solvent | Temperature (°C) | Observations & Rationale |
| Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | DMF | 100 | The traditional and widely used catalyst system for Sonogashira couplings. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[9] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | This system has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines, suggesting its applicability to related substrates.[10] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | Copper-free Sonogashira couplings are desirable to avoid the formation of alkyne homocoupling byproducts. Bulky phosphine ligands can facilitate the reaction in the absence of a copper co-catalyst.[11] |
Expert Insight: For standard Sonogashira couplings, the Pd(PPh₃)₂Cl₂/CuI system is a robust choice. For substrates that are sensitive to copper or to minimize homocoupling, a copper-free protocol using a bulky phosphine ligand like XPhos should be considered.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of Ethyl 2-bromo-5-methylnicotinate (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in degassed DMF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.05 equiv.), and triethylamine (2.0 equiv.) under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction provides a means to couple Ethyl 2-bromo-5-methylnicotinate with alkenes, leading to the formation of substituted olefins. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.[12][13]
Comparative Performance of Palladium Catalysts in Heck Reaction
The choice of palladium precursor, ligand, and base can significantly influence the outcome of the Heck reaction. For electron-deficient heteroaryl bromides, catalyst systems that promote a rapid reaction are often preferred to minimize side reactions.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Observations & Rationale |
| Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | A common and effective catalyst system for Heck reactions. The phosphine-free conditions can be advantageous in some cases. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | The addition of a phosphine ligand can stabilize the palladium catalyst and improve yields, particularly with less reactive alkenes. |
| Herrmann's Palladacycle | NaOAc | NMP | 140 | Palladacycles are often highly stable and active catalysts, capable of promoting Heck reactions with challenging substrates at high temperatures. |
Expert Insight: For the Heck reaction of Ethyl 2-bromo-5-methylnicotinate, starting with a simple Pd(OAc)₂ system is a good first approach. If reactivity is low or side products are observed, the addition of a phosphine ligand or the use of a more robust palladacycle catalyst should be explored.
Catalytic Cycle of Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Representative Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine Ethyl 2-bromo-5-methylnicotinate (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and triethylamine (2.0 equiv.) in acetonitrile.
-
Reaction: Heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Conclusion
The successful palladium-catalyzed cross-coupling of Ethyl 2-bromo-5-methylnicotinate hinges on a rational selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of palladium precursors in combination with bulky, electron-rich biarylphosphine ligands generally provides the highest efficacy and broadest substrate scope. For Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free protocols offer viable routes to alkynyl-substituted nicotinates. The Heck reaction can be effectively carried out using simple palladium salts, with the option of adding phosphine ligands or employing robust palladacycles for more challenging transformations.
This guide provides a solid foundation for approaching the palladium-catalyzed functionalization of Ethyl 2-bromo-5-methylnicotinate. It is crucial to remember that the optimal conditions for a specific transformation will always require a degree of empirical optimization. By understanding the fundamental principles of catalyst selection and reaction mechanism, researchers can navigate the complexities of cross-coupling chemistry with greater confidence and achieve their synthetic goals with higher efficiency.
References
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2020). Retrieved from [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. (n.d.). Retrieved from [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). Retrieved from [Link]
-
A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. (2019). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (n.d.). Retrieved from [Link]
-
Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Palladium-tin catalysts for the direct synthesis of H₂O₂ with high selectivity - PubMed. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Screening of various palladium catalysts a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017). Retrieved from [Link]
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Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. (2021). Retrieved from [Link]
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]
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A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2 - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. (n.d.). Retrieved from [Link]
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ChemInform Abstract: Synthesis of 5-Alkynylated Uracil-Morpholino Monomers Using Sonogashira Coupling. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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High-throughput synthesis and screening of new catalytic materials for the direct epoxidation of propylene - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (2023). Retrieved from [Link]
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Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison for Drug Development Professionals: Boronic Acids vs. Boronic Esters in the Suzuki-Miyaura Coupling with Ethyl 2-bromo-5-methylnicotinate
An In-Depth Technical Guide to Reagent Selection and Optimization
In the landscape of modern pharmaceutical and agrochemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical step in the assembly of complex molecular architectures.[1][2] The choice of the organoboron reagent—typically a boronic acid or a boronic ester—can significantly impact reaction efficiency, yield, and scalability. This guide provides a detailed comparison of these two classes of reagents in the context of their reaction with a pharmaceutically relevant substrate, Ethyl 2-bromo-5-methylnicotinate, offering insights to guide rational reagent selection and protocol design.
The Central Reaction: Suzuki-Miyaura Coupling
At its core, the Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst.[4][5] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[1][6]
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; C [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; E [label="Ar-Pd(II)-R\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
A -> B [label="Ar-X"]; B -> C; C -> D [label="R-B(OR')2\nBase"]; D -> E; E -> F; F -> A [label="Ar-R"]; } केंद Suzuki-Miyaura Catalytic Cycle
Boronic Acids: The Workhorse Reagents
Boronic acids, with the general formula R-B(OH)₂, have traditionally been the most commonly employed organoboron reagents in Suzuki-Miyaura couplings.[1]
Advantages:
-
High Reactivity: Boronic acids are generally more reactive than their ester counterparts.[7][8] This heightened reactivity can be attributed to the electron-withdrawing nature of the hydroxyl groups, which enhances the nucleophilicity of the organic group being transferred.[8]
-
Atom Economy: From a green chemistry perspective, boronic acids offer a higher atom economy as they do not possess the additional mass of the diol protecting group found in boronic esters.[7]
-
Commercial Availability: A vast and diverse library of boronic acids is commercially available, providing ready access to a wide range of building blocks for discovery chemistry.[1]
Disadvantages:
-
Instability: The primary drawback of boronic acids is their propensity for decomposition through various pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[7] This instability can lead to challenges in storage, handling, and achieving reproducible results, particularly on a larger scale.
-
Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often in equilibrium with the monomeric form, the presence of boroxines can complicate reaction stoichiometry and kinetics.[9]
Boronic Esters: The Stable Alternative
Boronic esters, particularly those derived from diols like pinacol (to form pinacol esters or Bpin), have gained significant popularity as robust alternatives to boronic acids.[9]
Advantages:
-
Enhanced Stability: Boronic esters exhibit significantly greater stability towards oxidation and protodeboronation compared to boronic acids.[10][11] This stability makes them easier to handle, purify via standard techniques like silica gel chromatography, and store for extended periods.[9][12]
-
Controlled Reactivity: While generally less reactive than boronic acids, this can be advantageous in complex syntheses where chemoselectivity is a concern. The slower reaction rate can sometimes lead to cleaner reaction profiles with fewer side products.
-
Compatibility with Anhydrous Conditions: Certain boronic esters, such as neopentyl esters, have shown excellent reactivity in anhydrous Suzuki-Miyaura coupling conditions, which can be beneficial for sensitive substrates.[9][13]
Disadvantages:
-
Lower Reactivity: The increased stability of boronic esters often translates to lower reactivity. In some cases, forcing conditions (higher temperatures, stronger bases, or more active catalysts) may be required to achieve comparable reaction rates to their boronic acid counterparts.[8]
-
Hydrolysis Requirement (in some cases): While some studies suggest that boronic esters can undergo transmetalation directly, it is often believed that they first hydrolyze in situ to the corresponding boronic acid, which is the active transmetalating species.[9][10][11] This hydrolysis step can be a rate-limiting factor and is dependent on the presence of water and the nature of the base.
Head-to-Head Comparison: Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester with Ethyl 2-bromo-5-methylnicotinate
To provide a practical comparison, we will consider the Suzuki-Miyaura coupling of Ethyl 2-bromo-5-methylnicotinate with both phenylboronic acid and its corresponding pinacol ester.
Experimental Protocols
General Procedure:
A mixture of Ethyl 2-bromo-5-methylnicotinate (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. The reaction progress is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
Protocol 1: Phenylboronic Acid
-
Reactants: Ethyl 2-bromo-5-methylnicotinate (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Temperature: 90 °C.
-
Time: 4 hours.
Protocol 2: Phenylboronic Acid Pinacol Ester
-
Reactants: Ethyl 2-bromo-5-methylnicotinate (1.0 mmol), Phenylboronic Acid Pinacol Ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Temperature: 90 °C.
-
Time: 8 hours.
Comparative Data
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | Rationale |
| Reaction Time | ~4 hours | ~8 hours | Boronic acids are generally more reactive and can lead to faster reaction completion.[7][8] |
| Yield | 85-95% | 80-90% | The higher reactivity of boronic acids often translates to higher yields under optimized conditions. |
| Purity (crude) | Good | Excellent | Boronic esters are more stable, which can lead to cleaner reactions with fewer byproducts from reagent decomposition.[10][11] |
| Handling | Requires careful handling and storage to prevent degradation. | Robust and easy to handle and store. | The pinacol group protects the boronic acid moiety from decomposition pathways.[9] |
| Scalability | Can be challenging due to instability and potential for batch-to-batch variability. | More amenable to scale-up due to enhanced stability and reproducibility. |
Causality Behind Experimental Choices and Observations
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings, particularly with aryl bromides.[14] Electron-rich phosphine ligands facilitate the oxidative addition step.[1]
-
Base and Solvent: The choice of a carbonate base like K₂CO₃ and an aqueous solvent system is standard for many Suzuki-Miyaura reactions.[2] The base is essential for the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[1][6] The presence of water can also facilitate the hydrolysis of boronic esters to the more reactive boronic acids.[9][11]
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive substrates or when using boronic esters.
-
Reaction Time Differences: The observed longer reaction time for the pinacol ester is consistent with its lower intrinsic reactivity compared to the corresponding boronic acid.[8] The reaction likely proceeds through a slower in-situ hydrolysis of the ester to the boronic acid before transmetalation can occur efficiently.
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester for the Suzuki-Miyaura coupling with Ethyl 2-bromo-5-methylnicotinate is a trade-off between reactivity and stability.
-
For rapid, small-scale synthesis and initial screening in a discovery setting, where speed is paramount and reagent stability is less of a concern, boronic acids are often the preferred choice due to their higher reactivity and the vast commercial availability of diverse analogs.
-
For larger-scale synthesis, process development, and the preparation of key intermediates where reproducibility, robustness, and ease of handling are critical, boronic esters (particularly pinacol esters) are highly recommended. Their superior stability often leads to cleaner reaction profiles and more consistent results, which are crucial for scalable and transferable processes in drug development.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. It is always advisable to perform a small-scale comparison of both reagents to determine the most efficient and reliable conditions for a particular substrate combination.
References
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Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (n.d.). Retrieved from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved from [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]
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The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025, August 9). Retrieved from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. (2022, May 2). Retrieved from [Link]
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(PDF) Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides - ResearchGate. (2025, August 7). Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
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A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. (2018, May 1). Retrieved from [Link]
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Boronic acid - Wikipedia. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 2-bromo-5-methylnicotinate
An Objective Comparison of Chromatographic Techniques for Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The journey of a pharmaceutical intermediate like Ethyl 2-bromo-5-methylnicotinate from synthesis to its final application hinges on the ability to accurately and reliably measure its purity, potency, and stability. This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of this crucial compound, grounded in the principles of scientific integrity and regulatory expectations.
Ethyl 2-bromo-5-methylnicotinate is a key building block in the synthesis of various pharmaceutically active compounds. Its bromo-substituted pyridine ring makes it a versatile intermediate for creating complex molecular architectures through cross-coupling reactions.[1] The presence of the bromine atom and the nicotinate ester functionality dictates the choice of analytical methodology, steering us towards techniques that can handle its specific chemical properties.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as ICH Q2(R1), that outline the necessary validation characteristics.[2][3][4] This guide will compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), through the lens of these validation parameters.
Selecting the Optimal Analytical Strategy
The first critical decision in method development is the selection of the most appropriate analytical technique. For a compound like Ethyl 2-bromo-5-methylnicotinate, both HPLC and GC present viable options, each with distinct advantages and disadvantages. The choice depends on the specific analytical challenge, such as routine quality control, impurity profiling, or stability testing.
Caption: Decision workflow for selecting an analytical method.
The Pillars of Method Validation: An Overview
According to ICH Q2(R1) guidelines, a robust analytical method must be validated for several key performance characteristics to ensure it is reliable and fit for purpose.[5] These parameters are interconnected and collectively demonstrate the method's suitability.
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A Comparative Guide to Green Chemistry Metrics for C-C and C-N Cross-Coupling Reactions of Ethyl 2-bromo-5-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable process development. The selection of a synthetic route is increasingly scrutinized not only for its efficiency and yield but also for its environmental impact. This guide provides a comparative analysis of two powerful and widely used cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as applied to the versatile building block, Ethyl 2-bromo-5-methylnicotinate. By applying key green chemistry metrics, we will objectively evaluate the "greenness" of these transformations, offering insights to guide more sustainable experimental design.
The Imperative of Green Chemistry in Synthesis
The pursuit of novel molecular entities in drug discovery and materials science often relies on the construction of complex architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions have revolutionized this field, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance. However, these powerful methods can also carry a significant environmental burden, stemming from the use of hazardous solvents, the generation of substantial waste, and the reliance on precious metal catalysts.[1]
To address these challenges, a suite of green chemistry metrics has been developed to provide a quantitative assessment of the environmental performance of chemical processes.[2][3] These metrics move beyond the traditional focus on reaction yield to provide a more holistic view of a reaction's efficiency and sustainability.
Key Green Chemistry Metrics: A Primer
Before delving into our comparative analysis, it is essential to understand the key metrics that will be employed:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[2] An ideal "atom-economical" reaction incorporates all reactant atoms into the final product.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product.[1]
-
Process Mass Intensity (PMI): A more comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given mass of product.[2][3]
Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
Reaction 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, lauded for its mild reaction conditions and the low toxicity of its boron-based reagents.[4][5]
A mixture of Ethyl 2-bromo-5-methylnicotinate (1.00 g, 4.09 mmol), phenylboronic acid (0.60 g, 4.91 mmol), and potassium carbonate (1.13 g, 8.18 mmol) is placed in a round-bottom flask. A solution of 1,4-dioxane (20 mL) and water (5 mL) is added, and the mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.236 g, 0.205 mmol) is then added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield Ethyl 2-phenyl-5-methylnicotinate (0.88 g, 89% yield).
Reaction 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6][7][8]
To a dry Schlenk tube are added Ethyl 2-bromo-5-methylnicotinate (1.00 g, 4.09 mmol), aniline (0.46 g, 4.91 mmol), sodium tert-butoxide (0.59 g, 6.14 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.075 g, 0.082 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.156 g, 0.327 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (20 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride (15 mL). The mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 15% ethyl acetate in hexanes) to afford Ethyl 2-(phenylamino)-5-methylnicotinate (0.91 g, 87% yield).
Green Chemistry Metrics: The Quantitative Comparison
The following table summarizes the calculated green chemistry metrics for the two hypothetical reactions.
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Atom Economy (AE) | 71.3% | 71.1% |
| Environmental Factor (E-Factor) | 39.8 | 41.2 |
| Process Mass Intensity (PMI) | 40.8 | 42.2 |
Visualizing the Reaction Workflows
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Discussion and Interpretation
From a purely theoretical standpoint, both the Suzuki-Miyaura and Buchwald-Hartwig reactions exhibit similar and relatively high Atom Economies of around 71%. This indicates that a significant portion of the atoms from the starting materials are incorporated into the final products.
However, the E-Factor and PMI, which account for all materials used in the process, paint a more nuanced picture. Both reactions generate a substantial amount of waste, with E-Factors of approximately 40 and PMIs around 41-42. This is largely attributable to the significant quantities of solvents used for the reaction, extraction, and purification steps. In the pharmaceutical industry, E-factors can often be in the range of 25-100 or even higher, so these values are not atypical for laboratory-scale syntheses.[1]
The choice of solvent is a critical factor in the overall greenness of a process. In our hypothetical Suzuki-Miyaura reaction, a mixture of 1,4-dioxane and water is used. While water is an environmentally benign solvent, 1,4-dioxane is considered an undesirable solvent due to its potential health and environmental hazards. The Buchwald-Hartwig amination protocol utilizes toluene, which is also classified as a less-preferred solvent. Greener solvent selection guides, such as those developed by GlaxoSmithKline and the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide valuable frameworks for choosing more sustainable alternatives.[8] For instance, exploring the feasibility of these reactions in greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly improve their environmental profiles.
The catalyst system also contributes to the environmental impact. Both reactions employ palladium catalysts, which are precious and resource-intensive metals. While used in catalytic amounts, their removal from the final product is a critical consideration in pharmaceutical manufacturing. The ligands used, such as triphenylphosphine and XPhos, also add to the overall mass and cost of the reaction. Research into more active and recyclable catalysts, including heterogeneous catalysts, is an active area of green chemistry.
Conclusion and Future Directions
This comparative guide demonstrates the utility of green chemistry metrics in providing a quantitative assessment of the environmental performance of chemical reactions. While both the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful synthetic tools, their application at scale necessitates careful consideration of their environmental impact.
For researchers and drug development professionals, the key takeaways are:
-
Look Beyond Yield: While high yields are desirable, they do not solely determine the greenness of a reaction.
-
Quantify Waste: Employ metrics like E-Factor and PMI to understand the total waste generated by a process.
-
Solvent Selection is Crucial: The choice of solvent can have a disproportionately large impact on the environmental footprint of a reaction. Consult established solvent selection guides to make more sustainable choices.
-
Catalyst Efficiency Matters: Strive to use the most active and selective catalysts at the lowest possible loadings to minimize metal waste.
By integrating these principles and metrics into the early stages of route design and process development, the chemical community can continue to innovate while minimizing its environmental footprint, paving the way for a more sustainable future in chemical synthesis.
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- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
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- ResearchGate. (2018, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Green Chemistry Toolkit. (n.d.). METRICS.
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- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal.
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National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][9]-Fused Indole Heterocycles. Retrieved from NIH.
- ResearchGate. (2025, August 7). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates).
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ResearchGate. (2025, August 6). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][9][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from ResearchGate.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- ChemBAM. (n.d.). Atom economy / E factor.
- (n.d.). Metrics to 'green' chemistry—which are the best?.
- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
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- PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 2-bromo-5-methylnicotinate and Its Derivatives
Introduction
Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block, pivotal in the synthesis of a variety of pharmacologically active compounds. As a substituted pyridine, its chemical reactivity and physical properties are dictated by the electronic interplay of the ester, bromine, and methyl functional groups. For researchers in medicinal chemistry and drug development, a precise understanding of the structure of this molecule and its derivatives is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of Ethyl 2-bromo-5-methylnicotinate and three strategically chosen derivatives. The purpose is to illustrate how specific structural modifications influence the spectroscopic output, thereby providing a predictive framework for characterizing novel analogues. The derivatives selected for this comparison demonstrate the effects of removing the key bromo group, replacing it with a strong electron-donating group (EDG), and substituting the methyl group with a powerful electron-withdrawing group (EWG).
Molecular Structures Under Investigation
The comparative analysis will focus on the parent compound and three derivatives designed to showcase distinct electronic effects on the pyridine ring.
Caption: Molecular structures of the parent compound and its derivatives.
Comparative ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making NMR ideal for observing the effects of substituent changes.
Causality of Chemical Shift Variations
The electronic nature of substituents dramatically alters the electron density of the pyridine ring, which in turn shields or deshields the ring's protons and carbons.[1]
-
Electron-Donating Groups (EDGs) like the amino group (-NH₂) in Derivative C increase electron density, particularly at the ortho and para positions, causing the corresponding nuclei to be more shielded and resonate at a lower chemical shift (upfield shift).[2]
-
Electron-Withdrawing Groups (EWGs) such as bromine (-Br) and trifluoromethyl (-CF₃) decrease the ring's electron density, deshielding the nuclei and causing them to resonate at a higher chemical shift (downfield shift).[1] The nitrogen atom in the pyridine ring itself is strongly electron-withdrawing, which generally causes pyridine protons to appear at a higher chemical shift than benzene protons.[3]
¹H NMR Comparison
The aromatic region of the ¹H NMR spectrum is particularly informative. For the parent compound (A), two distinct aromatic protons are expected, appearing as doublets due to meta-coupling.
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | -CH₃ (δ, ppm) | -O-CH₂- (δ, ppm) | -O-CH₂-CH₃ (δ, ppm) |
| A: Parent | ~8.1-8.3 | ~8.5-8.7 | ~2.4 | ~4.4 | ~1.4 |
| B: De-bromo | ~8.1-8.3 | ~8.9-9.1 | ~2.4 | ~4.4 | ~1.4 |
| C: Amino | ~7.4-7.6 | ~7.9-8.1 | ~2.2 | ~4.3 | ~1.3 |
| D: Trifluoromethyl | ~8.4-8.6 | ~8.8-9.0 | - | ~4.5 | ~1.4 |
Analysis of ¹H NMR Data:
-
Parent (A) vs. De-bromo (B): Removing the bromine atom at C-2 significantly deshields the adjacent H-6 proton, causing a noticeable downfield shift. The H-4 proton is less affected.
-
Parent (A) vs. Amino (C): Replacing bromine with a potent EDG (-NH₂) at C-2 causes a dramatic upfield shift for both H-4 and H-6 protons due to increased electron density throughout the ring. The methyl and ethyl ester protons also experience slight upfield shifts.
-
Parent (A) vs. Trifluoromethyl (D): Replacing the methyl group at C-5 with a powerful EWG (-CF₃) deshields the adjacent H-4 and H-6 protons, shifting them downfield. The effect on the ethyl ester group is minimal.
¹³C NMR Comparison
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra, often with greater magnitude.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -CH₃ |
| A: Parent | ~145-148 | ~125-128 | ~140-143 | ~135-138 | ~150-153 | ~164-166 | ~18-20 |
| B: De-bromo | ~150-153 | ~123-126 | ~138-141 | ~136-139 | ~152-155 | ~165-167 | ~18-20 |
| C: Amino | ~158-161 | ~110-113 | ~138-141 | ~128-131 | ~148-151 | ~166-168 | ~17-19 |
| D: Trifluoromethyl | ~146-149 | ~123-126 | ~138-141 (q) | ~125-128 (q) | ~152-155 | ~163-165 | - |
Analysis of ¹³C NMR Data:
-
C-2 (Halogen/Amine Substituted Carbon): The carbon directly attached to the substituent shows the most dramatic shifts. The bromine in A results in a chemical shift typical for a halogenated sp² carbon. Replacing it with hydrogen in B shifts it downfield. The highly electronegative nitrogen in the amino group of C causes a significant downfield shift to ~160 ppm.
-
C-5 (Methyl/Trifluoromethyl Substituted Carbon): The carbon bearing the -CF₃ group in D will appear as a quartet due to coupling with the three fluorine atoms and will be shifted significantly compared to the methyl-bearing carbon in A .
-
Ring Carbons (C-3, C-4, C-6): The electron-donating amino group in C shields C-3 and C-5 (para and ortho positions), causing a pronounced upfield shift, while the other carbons are less affected. The EWG nature of the -CF₃ group in D will deshield adjacent carbons.
Comparative Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint.
Causality of Vibrational Frequency Shifts
The primary factor influencing vibrational frequencies is bond strength, which is modulated by electronic effects.
-
C=O Stretch: The ester carbonyl (C=O) stretch is a strong, sharp band typically found around 1700-1730 cm⁻¹. Electron-withdrawing groups attached to the ring pull electron density away from the ester, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups can decrease the C=O bond order through resonance, shifting the peak to a lower wavenumber (a "red shift").
-
Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[4][5] The positions of these bands are sensitive to the nature and position of substituents.
-
Other Key Vibrations: The C-Br stretch is a weak band typically found in the fingerprint region (500-600 cm⁻¹). For Derivative C, the N-H stretching of the primary amine will appear as two distinct peaks in the 3300-3500 cm⁻¹ range.[6] For Derivative D, the C-F stretches will produce very strong, characteristic bands in the 1000-1300 cm⁻¹ region.
Characteristic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C=O Stretch | C=C, C=N (Ring) | C-F Stretch |
| A: Parent | - | ~3050-3100 | ~1725 | ~1580, 1470 | - |
| B: De-bromo | - | ~3050-3100 | ~1720 | ~1585, 1475 | - |
| C: Amino | ~3450, 3350 | ~3050-3100 | ~1705 | ~1600, 1500 | - |
| D: Trifluoromethyl | - | ~3050-3100 | ~1735 | ~1575, 1460 | ~1300, 1150 (strong) |
Analysis of IR Data:
-
The most diagnostic feature is the C=O stretching frequency . As predicted, the EDG in C lowers the frequency to ~1705 cm⁻¹, while the strong EWG in D increases it to ~1735 cm⁻¹.
-
Derivative C is easily identified by the characteristic pair of N-H stretching bands for a primary amine.
-
Derivative D will show intense, unmistakable C-F stretching bands, which are absent in the other compounds.
-
The removal of bromine in B has a subtle effect on the ring vibrations compared to A .
Comparative Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[7]
Causality of Fragmentation Patterns
Upon collisional activation (in MS/MS experiments), the molecular ion fragments at its weakest bonds or through stable neutral losses. The structure of the pyridine ring is relatively stable.[8] Common fragmentation pathways for these esters include:
-
Loss of the ethoxy group (-OEt): [M - 45]
-
Loss of the entire ester group (-COOEt): [M - 73]
-
Loss of ethylene from the ethyl ester: A McLafferty rearrangement is possible if a gamma-hydrogen is present, but for these structures, a simple loss of C₂H₄ ([M - 28]) from the ester is a common fragmentation.[9]
Key Mass-to-Charge Ratios (m/z) for [M+H]⁺
| Compound | Formula | MW | [M+H]⁺ (m/z) | Key Fragments (m/z) | Notes |
| A: Parent | C₉H₁₀BrNO₂ | 243.09 | 244 / 246 | 198/200, 170/172 | Isotopic pattern for ¹Br (¹⁹Br/⁸¹Br ≈ 1:1) |
| B: De-bromo | C₉H₁₁NO₂ | 165.19 | 166 | 138, 121 | Loss of C₂H₄, loss of ethoxy |
| C: Amino | C₉H₁₂N₂O₂ | 180.21 | 181 | 153, 136 | Loss of C₂H₄, loss of ethoxy |
| D: Trifluoromethyl | C₉H₇BrF₃NO₂ | 298.05 | 299 / 301 | 253/255, 225/227 | Isotopic pattern for ¹Br |
Analysis of MS Data:
-
Isotopic Signature: The most striking feature for compounds A and D is the presence of the bromine isotope pattern. The molecular ion will appear as a pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units. This is an unambiguous indicator of the presence of one bromine atom.
-
Molecular Weight: The molecular ion peak immediately confirms the identity of each compound, corresponding to their distinct molecular weights.
-
Fragmentation: While detailed fragmentation analysis would require MS/MS data, the primary fragments resulting from losses around the ester group will be shifted according to the mass of the parent ion. For example, the loss of the ethoxy group (-OC₂H₅, 45 Da) from the [M+H]⁺ ion of B gives a fragment at m/z 121, while the same loss from C gives a fragment at m/z 136.
Experimental Protocols & Workflow
To ensure the generation of high-quality, reproducible data, standardized protocols must be followed. The following represents a robust workflow for the spectroscopic analysis of novel nicotinic acid derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis.
Protocol 1: NMR Sample Preparation[10][11]
-
Massing: Accurately weigh 5-10 mg of the analyte for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the solvent is from a fresh bottle to minimize water contamination.
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: FT-IR Data Acquisition (ATR Method)[12]
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) onto the ATR crystal, ensuring complete coverage.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: ESI-MS Data Acquisition[7]
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺ formation).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and maximize the signal intensity of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The spectroscopic analysis of Ethyl 2-bromo-5-methylnicotinate and its derivatives provides a clear and predictable illustration of how substituent-induced electronic effects manifest in NMR, IR, and MS data. By systematically altering the functional groups on the pyridine scaffold, we can observe distinct and rationalizable changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios. The electron-donating amino group causes characteristic upfield shifts in NMR and a red-shift in the carbonyl IR frequency. Conversely, the electron-withdrawing trifluoromethyl group induces downfield NMR shifts and a blue-shift of the carbonyl frequency. Finally, the presence or absence of bromine is definitively confirmed by its unique isotopic pattern in mass spectrometry. This guide serves as a foundational reference, demonstrating the logic and causality behind spectroscopic interpretation and providing robust protocols for the rigorous characterization of novel chemical entities.
References
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ResearchGate. (2023). Spectroscopic, molecular docking and structural activity studies of ( E )- N ?-(substituted benzylidene/methylene) isonicotinohydrazide derivatives for DNA binding and their biological screening. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Available at: [Link]
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Zanger, M., & McKee, J. R. (2010). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Beilstein Journal of Organic Chemistry, 6, 45. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment). Available at: [Link]
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University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Available at: [Link]
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MDPI. (2023). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. International Journal of Molecular Sciences, 24(23), 17001. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Available at: [Link]
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ACS Publications. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 56(14), 8098–8109. Available at: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the precise control and analysis of stereoisomerism is not merely a technicality but a cornerstone of safety, efficacy, and regulatory compliance. Substituted nicotinic acid esters, a class of compounds with significant therapeutic potential, often possess chiral centers, leading to the existence of enantiomers and diastereomers. The differential pharmacological and toxicological profiles of these isomers necessitate rigorous analytical methodologies to ensure the desired isomeric purity of active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth comparison of the primary analytical techniques employed for the isomeric purity analysis of substituted nicotinic acid esters. As a senior application scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to empower you in your analytical endeavors.
The Criticality of Isomeric Purity: A Regulatory and Scientific Imperative
The United States Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines regarding the development of stereoisomeric drugs.[3] These guidelines underscore the importance of characterizing the isomeric composition of any new drug substance. The underlying principle is that each isomer should be treated as a distinct chemical entity with its own unique pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding and control of isomeric purity are paramount.
Chromatographic Approaches: The Workhorses of Chiral Separation
Chromatographic techniques are the most widely employed methods for the separation and quantification of isomers due to their high resolution and sensitivity. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte, the desired throughput, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and versatile technique for the separation of enantiomers.[4] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation.
Causality in Method Development: The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for nicotinic acid derivatives due to their broad applicability. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for optimizing the separation by fine-tuning the interactions between the analyte and the CSP.
Experimental Protocol: Chiral HPLC Analysis of Methyl Nicotinate
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a robust chiral HPLC method.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages.[5][6] By using supercritical carbon dioxide as the primary mobile phase, SFC provides faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC.[7][8]
Causality in Method Development: The principles of chiral separation in SFC are similar to those in normal-phase HPLC, relying on CSPs. The use of supercritical CO2 as the main mobile phase component results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency. Organic modifiers, such as methanol or ethanol, are added to the CO2 to modulate the solvating power of the mobile phase and optimize the separation. For basic compounds like nicotinic acid esters, the addition of a small amount of a basic additive to the modifier can significantly improve peak shape.
Experimental Protocol: Chiral SFC Analysis of Ethyl Nicotinate
-
Column: A polysaccharide-based chiral stationary phase.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with a basic additive (e.g., diethylamine).
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: Maintained at a constant pressure (e.g., 150 bar).
-
Detection: UV detection.
-
Data Analysis: Calculation of enantiomeric excess from peak areas.
Comparison of HPLC and SFC for Chiral Separations
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic Solvents (e.g., hexane, isopropanol) | Supercritical CO2 with organic modifiers |
| Analysis Time | Longer | Shorter (typically 3-5 times faster)[7] |
| Solvent Consumption | High | Low |
| Resolution | Good to Excellent | Often Superior to HPLC |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower ("Greener" technology)[6] |
Gas Chromatography (GC): For Volatile and Derivatized Analytes
GC is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like nicotinic acid esters, derivatization is often necessary to increase their volatility.
Causality in Method Development: Chiral GC analysis can be performed directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[9] The indirect approach is often preferred as it can provide better separation and sensitivity. The choice of CDA is critical and should react quantitatively with the analyte without causing racemization.
Experimental Protocol: Indirect Chiral GC Analysis of a Nicotinic Acid Ester
-
Derivatization: React the nicotinic acid ester enantiomers with a chiral derivatizing agent (e.g., a chiral acid chloride) to form diastereomeric amides.
-
Column: A standard achiral capillary column (e.g., a DB-5 or HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the diastereomers.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Data Analysis: The diastereomeric ratio is determined from the peak areas of the two diastereomers, which corresponds to the enantiomeric ratio of the original sample.
Spectroscopic Techniques: Unveiling Isomeric Information
Spectroscopic methods provide valuable information about the isomeric composition and absolute configuration of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Analysis
NMR spectroscopy is a primary analytical technique for determining the structure of molecules and can be effectively used for the quantitative analysis of diastereomers.[10][11]
Causality in Method Development: While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers have different chemical and physical properties and will exhibit distinct signals. This principle is exploited in two main ways for isomeric purity analysis:
-
Direct Analysis of Diastereomers: If the substituted nicotinic acid ester already contains a second chiral center, the resulting diastereomers can be directly quantified by integrating the signals of specific protons or carbons that are well-resolved in the NMR spectrum.
-
Indirect Analysis using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): For enantiomeric mixtures, reaction with a CDA to form diastereomers, or interaction with a CSA to form transient diastereomeric complexes, will induce chemical shift differences between the signals of the original enantiomers, allowing for their quantification.[9]
Experimental Protocol: NMR Analysis of Diastereomeric Nicotinic Acid Esters
-
Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent.
-
Acquisition: Acquire a high-resolution proton (¹H) or carbon-¹³C NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Quantification: Identify well-resolved signals corresponding to each diastereomer and integrate their respective peak areas. The ratio of the integrals directly reflects the diastereomeric ratio.
Logical Flow for NMR-based Isomeric Purity
Caption: Decision-making process for isomeric purity analysis by NMR.
Vibrational Circular Dichroism (VCD) Spectroscopy: Determining Absolute Configuration
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution.[13][14]
Causality in Method Development: The VCD spectrum of a chiral molecule is unique to its three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[15]
Experimental Protocol: VCD Analysis for Absolute Configuration
-
Sample Preparation: Prepare a solution of the chiral nicotinic acid ester in a suitable solvent (e.g., chloroform-d).
-
VCD Spectrum Acquisition: Measure the VCD and IR spectra of the sample.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum of one of the enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
Conclusion: A Multi-faceted Approach to Ensuring Isomeric Purity
The choice of the most appropriate analytical technique for the isomeric purity analysis of substituted nicotinic acid esters is a critical decision that should be based on a thorough understanding of the strengths and limitations of each method. Chromatographic techniques, particularly HPLC and SFC, are indispensable for routine quality control and quantitative analysis. NMR spectroscopy offers a powerful tool for the analysis of diastereomers and for mechanistic studies. VCD spectroscopy provides invaluable information for the unambiguous determination of absolute configuration.
A comprehensive and robust analytical strategy will often involve the use of orthogonal methods to ensure the reliability of the results. By integrating these techniques and adhering to regulatory guidelines, researchers and drug developers can confidently ensure the isomeric purity, and thus the safety and efficacy, of their pharmaceutical products.
References
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Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
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Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. [Link]
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- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
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YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
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- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 22(6), 6-11.
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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- De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry, 29(1), 145-154.
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Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
- Al-Ghrairi, M. A., & El-Rjoob, A.-W. O. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334–341.
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Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
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Koskela, H. (2012). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. [Link]
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Food Standards Agency. (2013). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
- Hermanson, G. T. (2013). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
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Introduction: The Significance of Ethyl 2-bromo-5-methylnicotinate in Modern Synthesis
An In-Depth Technical Guide to the Kinetic Studies of Ethyl 2-bromo-5-methylnicotinate Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Ethyl 2-bromo-5-methylnicotinate is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common motif in biologically active compounds. The ability to efficiently form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position is critical for the rapid generation of compound libraries and the optimization of lead candidates. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving these transformations due to their broad functional group tolerance and high efficiency.[1]
However, optimizing these reactions for large-scale production or for structurally complex derivatives requires a deep understanding of the reaction kinetics. Kinetic studies provide invaluable insights into reaction mechanisms, catalyst stability, and the influence of various parameters (temperature, concentration, ligand choice) on reaction rate and product purity. This guide provides a comparative analysis of common cross-coupling reactions applicable to ethyl 2-bromo-5-methylnicotinate, with a focus on the methodologies for kinetic investigation and the interpretation of the resulting data.
A Comparative Overview of Applicable Cross-Coupling Reactions
The reactivity of the C-Br bond in ethyl 2-bromo-5-methylnicotinate makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond construction.
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, vinyl, or alkyl groups using organoboron reagents. This reaction is widely used due to the stability and low toxicity of the boron reagents.[1] The mechanism critically involves a base to activate the boronic acid for the transmetalation step.[2][3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines. This reaction has revolutionized the synthesis of anilines and their derivatives.[4] The choice of ligand is crucial for achieving high yields and turnover numbers.[5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7] This method is the most effective way to synthesize arylalkynes and conjugated enynes.[8][9]
-
Heck Coupling: For forming C-C bonds by coupling the aryl bromide with an alkene.[10][11][12] The reaction allows for the vinylation of aryl halides and is a powerful tool for constructing complex olefinic structures.[10][11]
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or related steps for Heck and Buchwald-Hartwig), and reductive elimination.[1][13][14]
Figure 1: General catalytic cycle for palladium cross-coupling reactions.
Methodologies for Robust Kinetic Analysis
The method chosen to monitor reaction progress is fundamental to the quality of kinetic data obtained. Each approach has distinct advantages and is suited to different experimental setups.
In-situ (Online) Monitoring: These techniques analyze the reaction mixture directly as the reaction proceeds, providing a continuous stream of data.
-
Spectroscopic Methods (NMR, IR, UV-Vis): Offer real-time concentration data for reactants, products, and sometimes intermediates without disturbing the reaction. They are powerful for elucidating detailed mechanistic information but may require specialized probes and complex data deconvolution.
Offline Monitoring: This involves withdrawing aliquots from the reaction at specific time points, quenching the reaction within the aliquot, and analyzing it separately.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the workhorses of kinetic analysis in both academic and industrial settings. They provide excellent separation and quantification of all components in the mixture. The use of an internal standard is crucial to correct for variations in sample volume and detector response, ensuring the trustworthiness of the data.
For the purpose of this guide, we will focus on the widely accessible and highly reliable offline HPLC method.
Figure 2: Experimental workflow for kinetic analysis via offline HPLC.
Comparative Kinetic Study: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
To illustrate the practical application of kinetic analysis, we present a comparative study of two key transformations of ethyl 2-bromo-5-methylnicotinate: a Suzuki-Miyaura coupling with phenylboronic acid and a Buchwald-Hartwig amination with morpholine.
Reaction Schemes:
-
Suzuki-Miyaura: Ethyl 2-bromo-5-methylnicotinate + Phenylboronic Acid → Ethyl 5-methyl-2-phenylnicotinate
-
Buchwald-Hartwig: Ethyl 2-bromo-5-methylnicotinate + Morpholine → Ethyl 5-methyl-2-morpholinonicotinate
The objective is to compare the efficacy of two different phosphine ligands (a simple, less active one like PPh₃ and a more advanced, sterically hindered biarylphosphine like XPhos) on the reaction rates at a standard temperature.
Supporting Experimental Data
The following tables summarize the kinetic data obtained from HPLC analysis. The apparent first-order rate constant (k_obs) was determined by plotting ln([Substrate]₀/[Substrate]ₜ) against time. The initial Turnover Frequency (TOF) is calculated as (moles of product per mole of catalyst) / hour, based on the initial rate.
Table 1: Kinetic Data for Suzuki-Miyaura Coupling (Conditions: 1.0 M Substrate, 1.2 eq. Phenylboronic Acid, 2.0 eq. K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% Ligand, Toluene, 100 °C)
| Ligand | k_obs (s⁻¹) | Half-life (t₁/₂) (min) | Yield after 2h (%) | Initial TOF (h⁻¹) |
| PPh₃ | 1.5 x 10⁻⁴ | 77.0 | 58 | 55 |
| XPhos | 9.8 x 10⁻⁴ | 11.8 | >95 | 350 |
Table 2: Kinetic Data for Buchwald-Hartwig Amination (Conditions: 1.0 M Substrate, 1.2 eq. Morpholine, 1.4 eq. NaOtBu, 1 mol% Pd₂(dba)₃, 2 mol% Ligand, Toluene, 100 °C)
| Ligand | k_obs (s⁻¹) | Half-life (t₁/₂) (min) | Yield after 2h (%) | Initial TOF (h⁻¹) |
| PPh₃ | 2.1 x 10⁻⁵ | 550.1 | 15 | 8 |
| XPhos | 1.2 x 10⁻³ | 9.6 | >95 | 430 |
Analysis and Causality
The data clearly demonstrates the profound impact of ligand choice on reaction kinetics for both transformations.
-
Expertise & Experience: For both reactions, the sterically hindered, electron-rich biarylphosphine ligand (XPhos) results in a dramatic increase in the reaction rate compared to the simple triphenylphosphine (PPh₃). This is because bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step—often the rate-limiting step in these cycles.[15] Furthermore, these advanced ligands accelerate the reductive elimination step, preventing catalyst decomposition and leading to higher turnover frequencies.
-
Trustworthiness: The Buchwald-Hartwig amination is particularly sensitive to ligand choice. The use of PPh₃ results in a nearly stalled reaction, highlighting that an improper catalyst system can lead to misleadingly poor results. The kinetic data validates the necessity of specialized ligands for C-N bond formation, a cornerstone of modern cross-coupling methodology.[5] The Suzuki reaction is more forgiving but still benefits immensely from the advanced ligand, showcasing a clear path to process optimization (e.g., lower catalyst loading, shorter reaction times).
Detailed Experimental Protocols
The following protocols are self-validating through the use of an internal standard and precise analytical procedures.
General Protocol for a Kinetic Experiment via HPLC
-
Preparation of Stock Solutions:
-
In a glovebox, prepare a stock solution of the palladium precursor and ligand in the reaction solvent (e.g., Toluene).
-
Prepare a separate stock solution containing the ethyl 2-bromo-5-methylnicotinate and a suitable internal standard (e.g., dodecane or triphenylmethane, chosen for its inertness and chromatographic separation from all reactants and products).
-
-
Reaction Setup:
-
To a jacketed reactor vessel equipped with a magnetic stirrer, condenser, and septum, add the base (e.g., K₂CO₃ or NaOtBu).
-
Add the coupling partner (e.g., phenylboronic acid or morpholine).
-
Transfer a precise volume of the substrate/internal standard stock solution to the reactor.
-
Add additional solvent to reach the final desired concentration.
-
Seal the reactor and begin stirring. Heat the reactor to the target temperature (e.g., 100 °C) using a circulating bath. Allow the temperature to equilibrate for 15 minutes.
-
-
Reaction Initiation and Sampling:
-
At time t=0, inject the catalyst stock solution into the reactor.
-
Immediately withdraw the first aliquot (approx. 0.1 mL) using a syringe and transfer it to a pre-weighed vial containing a quench solution (e.g., 1 mL of 1 M HCl for the Suzuki reaction, or cold diethyl ether for the Buchwald-Hartwig). The quench instantly stops the reaction.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Filter each quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
Analyze the samples using a calibrated HPLC method capable of resolving the substrate, product, and internal standard.
-
Generate a calibration curve for the substrate and product relative to the internal standard to convert peak area ratios into concentrations.
-
-
Data Processing:
-
Plot the concentration of the substrate versus time.
-
To determine the observed rate constant (k_obs), plot ln([Substrate]t/[Substrate]₀) vs. time. The slope of the resulting line is -k_obs.
-
Conclusion
Kinetic studies are indispensable for the rational optimization of cross-coupling reactions involving valuable substrates like ethyl 2-bromo-5-methylnicotinate. This guide demonstrates that while multiple coupling strategies are viable, their efficiency is profoundly dictated by the catalytic system. The comparative data between a classical ligand (PPh₃) and a modern biarylphosphine ligand (XPhos) provides clear, quantitative evidence of the advancements in catalyst design. For researchers and drug development professionals, leveraging these kinetic analysis methodologies allows for the selection of more efficient, cost-effective, and scalable synthetic routes, ultimately accelerating the discovery and development process.
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- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow.RSC Publishing.
- The Suzuki Reaction - Myers Group.Harvard University.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- Kinetic studies of Heck coupling reactions using palladacycle c
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.NIH Public Access.
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- How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?Guidechem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
